TH-257
Description
Properties
IUPAC Name |
N-benzyl-N-butyl-4-(phenylsulfamoyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-2-3-18-26(19-20-10-6-4-7-11-20)24(27)21-14-16-23(17-15-21)30(28,29)25-22-12-8-5-9-13-22/h4-17,25H,2-3,18-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCIWNGCMAKKEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of action of TH-257?
An In-depth Technical Guide on the Mechanism of Action of TH-257
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and highly selective chemical probe for LIM domain kinases 1 and 2 (LIMK1 and LIMK2).[1][2][3] It functions as an allosteric inhibitor, offering a valuable tool for investigating the roles of LIMK in various cellular processes and disease states.[1][4][5] This document provides a comprehensive overview of the mechanism of action of this compound, including its interaction with LIMK, its impact on downstream signaling, and detailed methodologies of the key experiments used for its characterization.
Introduction to LIM Kinases
LIM domain kinases 1 and 2 are serine/threonine kinases that play a pivotal role in the regulation of cytoskeletal dynamics.[2][6] They are key downstream effectors of Rho GTPases and are activated through phosphorylation by upstream kinases such as Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK).[4] The primary and most well-characterized substrates of LIMK1 and LIMK2 are the actin-depolymerizing factor (ADF)/cofilin family of proteins.[6] By phosphorylating cofilin at its Serine-3 residue, LIMKs inactivate cofilin's actin-severing activity.[4] This leads to an accumulation of filamentous actin (F-actin) and subsequent alterations in cell morphology, motility, and division.[4][6] Dysregulation of LIMK activity has been implicated in several pathologies, including cancer and neurological disorders, making them attractive therapeutic targets.[2][5]
Mechanism of Action of this compound
This compound is distinguished as a Type III, or allosteric, inhibitor of both LIMK1 and LIMK2.[7] This mode of action confers high selectivity for LIMKs over other kinases.[1][4]
Allosteric Binding and Conformational Effects
Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, this compound targets a distinct, allosteric site.[1][4] Specifically, it binds to a pocket that is induced by a particular conformation of the kinase domain, characterized by the outward displacement of the αC helix and a "DFG-out" conformation of the Asp-Phe-Gly motif in the activation loop.[1][4][5] This binding mode is crucial for its high selectivity, as the allosteric pocket is not a conserved feature across the kinome.[1][4] The binding of this compound stabilizes this inactive conformation of LIMK, preventing it from adopting the active state required for catalysis.
Inhibition of Cofilin Phosphorylation
By locking LIMK in an inactive conformation, this compound potently inhibits its kinase activity, thereby preventing the phosphorylation of cofilin.[4] This leads to a decrease in the levels of phosphorylated cofilin (p-cofilin), which in turn restores cofilin's actin-depolymerizing function. The net effect is a shift in the cellular actin dynamics, characterized by a decrease in F-actin and an increase in globular actin (G-actin).
Quantitative Data
The potency and cellular activity of this compound have been quantified in various assays. The following tables summarize the key quantitative data.
| Parameter | LIMK1 | LIMK2 | Assay | Reference |
| IC50 | 84 nM | 39 nM | RapidFire Mass Spectrometry | [1][3][4] |
| Parameter | LIMK1 | LIMK2 | Assay | Reference |
| IC50 | 250 nM | 150 nM | NanoBRET Target Engagement | [4] |
| IC50 | 238 nM | 91 nM | NanoBRET Target Engagement | [7] |
Signaling Pathway
The following diagram illustrates the canonical Rho-ROCK/PAK-LIMK signaling pathway and the point of intervention by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
TH-257: A Selective Allosteric Inhibitor of LIMK1/2 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of TH-257, a potent and highly selective allosteric inhibitor of LIM domain kinases 1 and 2 (LIMK1/2). This compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of LIMK1 and LIMK2, which are pivotal regulators of actin cytoskeletal dynamics. This document details the mechanism of action of this compound, presents its quantitative inhibitory data, outlines the experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows. A corresponding inactive control compound, TH-263, is also available for comparative studies.[1][2]
Introduction to LIMK1/2 and this compound
LIMK1 and LIMK2 are serine/threonine kinases that play a crucial role in regulating actin filament dynamics.[1][2] They are downstream effectors of Rho GTPases and are activated by upstream kinases such as Rho-associated kinase (ROCK) and p21-activated kinases (PAKs).[1] The primary substrate of LIMK1/2 is cofilin, an actin-depolymerizing factor.[1] By phosphorylating cofilin at Serine-3, LIMKs inactivate its actin-severing activity, leading to the stabilization of actin filaments.[1] This process is integral to various cellular functions, including cell motility, morphology, and division.[1][2]
Dysregulation of LIMK signaling is implicated in several pathologies, including cancer metastasis and neurological disorders, making them attractive therapeutic targets.[1] this compound has emerged as a critical tool for investigating LIMK function. It is an allosteric inhibitor that targets a binding pocket induced by an αC-helix and DFG-out conformation, conferring high selectivity.[1][3]
Quantitative Inhibitory Data
The inhibitory activity of this compound against LIMK1 and LIMK2 has been quantified using various biochemical and cellular assays. The data are summarized in the tables below.
Table 1: Biochemical Inhibition of LIMK1/2 by this compound
| Assay Platform | Target | IC50 (nM) | Notes |
| RapidFire MS Assay | LIMK1 | 84 | Measures direct phosphorylation of the endogenous substrate, cofilin. |
| RapidFire MS Assay | LIMK2 | 39 | Measures direct phosphorylation of the endogenous substrate, cofilin. |
Data sourced from multiple consistent reports.[1][3][4][5]
Table 2: Cellular Target Engagement and Inhibition by this compound
| Assay Platform | Target | IC50 (nM) | Cell Line | Notes |
| NanoBRET Assay | LIMK1 | 250 | HEK293 | Measures target engagement in live cells with ectopically expressed full-length LIMK1.[1][4][6] |
| NanoBRET Assay | LIMK2 | 150 | HEK293 | Measures target engagement in live cells with ectopically expressed full-length LIMK2.[1][4][6] |
Selectivity Profile of this compound
This compound exhibits exceptional selectivity for LIMK1 and LIMK2. Its kinome-wide selectivity has been profiled using the KINOMEscan™ assay.
Table 3: Kinome-wide Selectivity of this compound
| Assay Platform | Compound Concentration | Number of Kinases Tested | Significant Off-Target Activity |
| KINOMEscan™ | 1 µM | >450 | None observed |
This compound shows no significant inhibition (>50%) of the wider kinome at a concentration of 1 µM, highlighting its exquisite selectivity.[1][3][4]
Signaling Pathway and Mechanism of Action
This compound acts as an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket. This mechanism contributes to its high selectivity. The LIMK1/2 signaling pathway is a key regulator of the actin cytoskeleton.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
RapidFire Mass Spectrometry (MS) Kinase Assay
This biochemical assay directly measures the enzymatic activity of LIMK1/2 by quantifying the phosphorylation of its substrate, cofilin.
-
Objective: To determine the in vitro potency (IC50) of this compound against LIMK1 and LIMK2.
-
Principle: Recombinant LIMK1 or LIMK2 is incubated with the cofilin substrate and ATP. The reaction is then quenched, and the mixture is rapidly analyzed by mass spectrometry to detect and quantify the phosphorylated cofilin product. The amount of product formed is inversely proportional to the inhibitory activity of the test compound.
-
Methodology:
-
Reaction Setup: Assays are performed in a 384-well plate format. Each well contains the assay buffer (e.g., 50 mM TRIS pH 7.5, 0.1 mM EDTA, 0.1 mM EGTA), recombinant LIMK1 or LIMK2 enzyme, the cofilin substrate, and ATP.[6]
-
Compound Addition: this compound is serially diluted and added to the reaction wells.
-
Incubation: The reaction is incubated at a controlled temperature for a specific duration to allow for enzymatic activity.
-
Quenching: The enzymatic reaction is stopped by the addition of a quenching solution.
-
Analysis: The plate is loaded onto a RapidFire high-throughput mass spectrometry system. Samples from each well are aspirated, rapidly purified via a solid-phase extraction cartridge, and injected into the mass spectrometer.
-
Data Acquisition: The mass spectrometer detects and quantifies both the substrate (cofilin) and the product (phospho-cofilin).
-
Data Analysis: The percentage of substrate conversion is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
NanoBRET™ Target Engagement Assay
This cellular assay measures the binding of this compound to LIMK1 or LIMK2 within live cells.
-
Objective: To quantify the apparent cellular affinity and target engagement of this compound.
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged LIMK protein (the energy donor) and a cell-permeable fluorescent tracer that binds to the kinase (the energy acceptor). When the tracer binds to the NanoLuc-LIMK fusion protein, BRET occurs. A test compound that also binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.[7]
-
Methodology:
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid encoding either a NanoLuc-LIMK1 or NanoLuc-LIMK2 fusion protein.[8][9]
-
Cell Plating: Transfected cells are seeded into 96-well or 384-well white assay plates.[8]
-
Compound and Tracer Addition: Serially diluted this compound and a fixed concentration of the fluorescent NanoBRET™ tracer are added to the cells.
-
Incubation: The cells are incubated to allow the compound and tracer to reach binding equilibrium with the target protein.[8]
-
Substrate Addition: A substrate for NanoLuc® luciferase is added to the wells.
-
Signal Detection: The plate is read on a luminometer capable of detecting both the donor (luciferase) and acceptor (tracer) emission wavelengths.
-
Data Analysis: The BRET ratio is calculated (acceptor emission / donor emission). IC50 values are determined by plotting the BRET ratio against the logarithm of the inhibitor concentration.
-
KINOMEscan™ Selectivity Profiling
This is a binding assay used to determine the selectivity of a compound against a large panel of kinases.
-
Objective: To assess the off-target binding profile of this compound across the human kinome.
-
Principle: The assay is based on a competition binding format. A DNA-tagged kinase is mixed with a test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A compound that binds to the kinase will prevent it from binding to the immobilized ligand, resulting in a reduced signal.[4]
-
Methodology:
-
Assay Components: The assay consists of DNA-tagged kinases, an immobilized ligand, and the test compound (this compound).
-
Competition Binding: this compound is incubated with the kinase panel.
-
Capture: The mixture is passed over a solid support with the immobilized ligand, which captures any unbound kinase.
-
Quantification: The amount of kinase bound to the solid support is measured by qPCR of the DNA tag.
-
Data Analysis: The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase.
-
Experimental and Logical Workflows
Visualizing the workflows for evaluating a novel inhibitor like this compound can clarify the process from initial screening to cellular characterization.
The allosteric nature of this compound's inhibition is a key feature that distinguishes it from many other kinase inhibitors.
Conclusion
This compound is a potent, selective, and cell-active allosteric inhibitor of LIMK1 and LIMK2. Its well-characterized profile, supported by robust biochemical and cellular data, makes it an indispensable tool for researchers in cell biology and drug discovery. The detailed methodologies provided in this guide are intended to facilitate the replication and expansion of research into the critical roles of LIM kinases in health and disease. The availability of a validated negative control, TH-263, further enhances its utility as a chemical probe.[2][10]
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chayon.co.kr [chayon.co.kr]
- 5. Probe TH257 | Chemical Probes Portal [chemicalprobes.org]
- 6. thesgc.org [thesgc.org]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 8. mdpi.com [mdpi.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
The Role of TH-257 in Actin Cytoskeleton Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and impact of TH-257, a potent and selective chemical probe, on the dynamics of the actin cytoskeleton. By elucidating its molecular interactions and cellular effects, this document serves as a comprehensive resource for researchers investigating cytoskeletal regulation, cell motility, and the development of novel therapeutics targeting these pathways.
Introduction to this compound and Actin Dynamics
The actin cytoskeleton is a highly dynamic network of protein filaments crucial for a multitude of cellular processes, including cell migration, morphogenesis, and division. The constant remodeling of this network is tightly regulated by a host of actin-binding proteins. Among the key regulators are the LIM domain kinases (LIMK1 and LIMK2), which phosphorylate and inactivate the actin-depolymerizing factor cofilin. This phosphorylation prevents cofilin from severing actin filaments, leading to an accumulation of filamentous actin (F-actin) and stabilization of the cytoskeleton.[1][2][3]
This compound has emerged as a valuable tool for studying the intricacies of this pathway. It is a potent, selective, and allosteric inhibitor of both LIMK1 and LIMK2.[3][4] Unlike ATP-competitive inhibitors, this compound binds to a distinct pocket on the kinase, offering a high degree of selectivity and making it an excellent probe for dissecting the specific roles of LIMK in cellular functions.[3][4] This guide will delve into the quantitative effects of this compound, provide detailed experimental protocols for its characterization, and visualize the underlying molecular pathways and experimental workflows.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro and Cellular Potency of this compound against LIMK1 and LIMK2
| Assay Type | Target | IC50 (nM) | Reference |
| RapidFire MS Assay (in vitro) | LIMK1 | 84 | [3] |
| RapidFire MS Assay (in vitro) | LIMK2 | 39 | [3] |
| NanoBRET Assay (in cellulo) | LIMK1 | 250 | [2] |
| NanoBRET Assay (in cellulo) | LIMK2 | 150 | [2] |
Table 2: Apparent Dissociation Constants (KD app) of this compound from Kinobead Pulldown Assay in Cellular Lysates
| Target | pKD app | KD app (nM) | Reference |
| LIMK1 | Not explicitly stated, but shown on radar plot | - | [1] |
| LIMK2 | Not explicitly stated, but shown on radar plot | - | [1] |
Note: While the precise pKD app values are not provided in a table in the source, the radar plot indicates significant and selective binding to LIMK1 and LIMK2.
Signaling Pathway of LIMK and Cofilin
The regulation of actin dynamics by the Rho GTPase-LIMK-cofilin pathway is a central mechanism controlling cell morphology and motility. This compound directly intervenes in this pathway by inhibiting LIMK1 and LIMK2.
Caption: The Rho-LIMK-Cofilin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
LIMK Kinase Activity Assay (RapidFire Mass Spectrometry)
This assay directly measures the enzymatic activity of LIMK1 and LIMK2 and the inhibitory effect of this compound by quantifying the phosphorylation of its substrate, cofilin.
Caption: Workflow for the RapidFire MS-based LIMK kinase assay.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant LIMK1 or LIMK2, a peptide substrate corresponding to the phosphorylation site of cofilin, and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) or DMSO as a vehicle control to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding a quench solution, typically containing a high concentration of EDTA or a strong acid.
-
RapidFire-MS Analysis: Inject the quenched samples into a RapidFire High-Throughput Mass Spectrometry system. The system performs a rapid solid-phase extraction (SPE) to remove salts and other interfering substances.
-
Mass Spectrometry: The purified sample is then directly infused into a mass spectrometer to quantify the amount of phosphorylated cofilin substrate.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Target Engagement (NanoBRET Assay)
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay measures the binding of this compound to LIMK1 and LIMK2 in living cells, providing a quantitative measure of target engagement.
Caption: Experimental workflow for the NanoBRET cellular target engagement assay.
Protocol:
-
Cell Transfection: Transfect a suitable human cell line (e.g., HEK293) with a plasmid encoding a fusion protein of LIMK1 or LIMK2 with NanoLuc luciferase.
-
Cell Plating: Plate the transfected cells into a multi-well assay plate.
-
Compound and Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the active site of LIMK, followed by the addition of varying concentrations of this compound or DMSO control.
-
Substrate Addition: Add the Nano-Glo substrate, which is converted by NanoLuc to produce luminescence.
-
BRET Measurement: If the tracer is bound to the NanoLuc-LIMK fusion protein, the luminescence energy from NanoLuc will be transferred to the fluorescent tracer, which will then emit light at its characteristic wavelength (BRET). Measure the luminescence at both the donor (NanoLuc) and acceptor (tracer) wavelengths.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The binding of this compound will displace the tracer, leading to a decrease in the BRET signal. Determine the IC50 value by plotting the BRET ratio against the this compound concentration.
Actin Polymerization Assay (Pyrene-Actin Assay)
This assay monitors the effect of this compound on actin polymerization by measuring the fluorescence increase of pyrene-labeled actin monomers as they incorporate into filaments.
Protocol:
-
Prepare Pyrene-Labeled G-Actin: Prepare a solution of monomeric (G-) actin containing a small percentage (5-10%) of pyrene-labeled G-actin.
-
Reaction Mixture: In a fluorometer cuvette, prepare a reaction mixture containing G-actin, LIMK1 or LIMK2, cofilin, and ATP in a polymerization-permissive buffer.
-
Inhibitor Addition: Add this compound at various concentrations or DMSO as a control.
-
Initiate Polymerization: Initiate actin polymerization by adding a salt solution (e.g., KCl and MgCl2).
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm over time.
-
Data Analysis: The rate of actin polymerization is proportional to the slope of the fluorescence curve. Compare the polymerization rates in the presence of this compound to the control to determine its inhibitory effect on LIMK-mediated actin assembly.
Actin Co-sedimentation Assay
This assay is used to determine the effect of this compound on the ability of cofilin to bind to and sever F-actin, which results in an increase in the amount of G-actin.
Protocol:
-
Prepare F-actin: Polymerize purified G-actin to form F-actin.
-
Reaction Incubation: Incubate the pre-formed F-actin with LIMK1 or LIMK2, cofilin, and ATP in the presence of various concentrations of this compound or DMSO.
-
Ultracentrifugation: Pellet the F-actin and any associated proteins by ultracentrifugation.
-
Sample Analysis: Carefully separate the supernatant (containing G-actin and unbound proteins) from the pellet (containing F-actin and bound proteins).
-
SDS-PAGE and Densitometry: Analyze the protein content of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting for cofilin and actin. Quantify the amount of actin and cofilin in each fraction using densitometry.
-
Data Interpretation: Inhibition of LIMK by this compound will lead to active cofilin, which will sever F-actin, resulting in an increase in the amount of actin in the supernatant.
Conclusion
This compound is a powerful and selective chemical probe for investigating the role of LIMK1 and LIMK2 in actin cytoskeleton dynamics. Its allosteric mechanism of action provides a high degree of specificity, making it an invaluable tool for cellular and biochemical studies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations into the complex regulatory networks that govern cellular architecture and movement. Further research employing this and similar probes will undoubtedly continue to unravel the intricate functions of the actin cytoskeleton in both normal physiology and disease.
References
Investigating the Function of LIMK1 and LIMK2 with the Allosteric Inhibitor TH-257: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of LIM domain kinases 1 and 2 (LIMK1 and LIMK2), their roles in cellular function, and the use of the potent and selective chemical probe, TH-257, to investigate their activity. This document details the mechanism of action of this compound, presents its inhibitory activity in structured tables, and provides comprehensive experimental protocols for its application in research settings.
Introduction to LIMK1, LIMK2, and the Chemical Probe this compound
LIMK1 and LIMK2 are dual-specificity serine/threonine and tyrosine kinases that are crucial regulators of cytoskeletal dynamics.[1][2] They are key players in a signaling cascade that controls the organization of the actin cytoskeleton.[2] The primary and most well-characterized substrates of LIMK1 and LIMK2 are the actin-depolymerizing factor (ADF)/cofilin family of proteins.[3] By phosphorylating cofilin on an N-terminal serine residue (Ser3), LIMKs inactivate its actin-severing and depolymerizing activity.[3] This leads to an accumulation of filamentous actin (F-actin), promoting the formation of stress fibers and focal adhesions.[4]
Due to their central role in regulating cell morphology, motility, and division, LIMK1 and LIMK2 are implicated in various physiological and pathological processes.[2] Overexpression and hyperactivity of LIMKs have been associated with cancer progression and metastasis, making them attractive targets for therapeutic intervention.[4] Additionally, their involvement in neuronal development and function has drawn interest in the context of neurological disorders.[4]
This compound is a potent and exquisitely selective allosteric inhibitor of both LIMK1 and LIMK2.[4][5] Unlike ATP-competitive inhibitors that bind in the highly conserved ATP-binding pocket of kinases, this compound targets a distinct, allosteric pocket.[4] This binding mode is induced by a specific "DFG-out" and "αC-out" conformation of the kinase, which contributes to its high selectivity.[4][6] This specificity makes this compound an invaluable tool for dissecting the specific functions of LIMK1 and LIMK2 in cellular and disease models, minimizing off-target effects that can confound experimental results. However, it is important to note that this compound's rapid in vitro clearance makes it unsuitable for in vivo studies.[7]
Data Presentation: Potency and Selectivity of this compound
The inhibitory activity of this compound against LIMK1 and LIMK2 has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data.
| Biochemical Assay: RapidFire Mass Spectrometry | |
| Target | IC50 (nM) |
| LIMK1 | 84[4] |
| LIMK2 | 39[4] |
| Assay Principle: Measures the direct inhibition of cofilin phosphorylation by the LIMK kinase domain. |
| Cellular Assay: NanoBRET Target Engagement | |
| Target | IC50 (nM) |
| LIMK1 (ectopically expressed, full-length) | 250[4] |
| LIMK2 (ectopically expressed, full-length) | 150[4] |
| Assay Principle: Measures the displacement of a tracer from the NanoLuc-tagged kinase by the inhibitor in live HEK293 cells, quantifying target engagement. |
Selectivity Profile: In a KINOMEscan assay, which profiles inhibitor binding against a large panel of kinases, this compound showed no significant activity against the wider kinome when tested at a concentration of 1 µM, highlighting its exquisite selectivity for LIMK1 and LIMK2.[4]
Signaling Pathways and Experimental Workflows
To understand the context in which this compound acts, it is crucial to visualize the LIMK1/2 signaling pathway and the general workflow for investigating the inhibitor's effects.
Caption: LIMK1/2 Signaling Pathway and Point of this compound Inhibition.
Caption: General Experimental Workflow for Investigating this compound Effects.
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in research. The following protocols provide a framework for key experiments.
Western Blotting for Phospho-Cofilin
This protocol is designed to assess the inhibition of LIMK1/2 activity by measuring the phosphorylation status of its direct substrate, cofilin.
a. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
b. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-cofilin (Ser3) and total cofilin overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. The ratio of phospho-cofilin to total cofilin is used to determine the effect of this compound.
Immunofluorescence for F-actin Staining
This method allows for the visualization of changes in the actin cytoskeleton, such as the reduction of stress fibers, following LIMK inhibition.
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate to achieve 50-70% confluency.[10] Treat with this compound or vehicle control as required.
-
Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.[10]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.[10]
-
Blocking: Wash three times with PBS. Block with 1% BSA in PBS for 30-60 minutes to reduce nonspecific binding.[10]
-
Staining: Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) diluted in 1% BSA in PBS for 30-60 minutes at room temperature, protected from light.[10] A nuclear counterstain like DAPI can be included.
-
Washing and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.[10]
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images to compare the F-actin organization between treated and control cells.
Cell Migration Scratch Assay
This assay provides a straightforward method to assess the effect of this compound on cell migration.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.[11]
-
Inhibiting Proliferation (Optional but Recommended): To ensure that wound closure is due to migration and not cell proliferation, cells can be serum-starved overnight or treated with a proliferation inhibitor like Mitomycin C (10 µg/ml) for 2 hours before the scratch.[12][13]
-
Creating the Scratch: Once the monolayer is confluent, create a "scratch" or gap in the cell layer using a sterile 200 µL pipette tip.[14]
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells.[11] Add fresh culture medium containing the desired concentrations of this compound or vehicle control.
-
Imaging: Immediately capture images of the scratch at time 0 using a phase-contrast microscope. Place the plate in an incubator and acquire images of the same fields at regular intervals (e.g., every 4-8 hours) for 24-48 hours.[11]
-
Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). The rate of wound closure can be calculated to determine the effect of this compound on cell migration.[15]
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix, a key step in metastasis, and can be used to evaluate the anti-invasive effects of this compound.
-
Coating Transwell Inserts: Coat the upper surface of Transwell inserts (typically with an 8 µm pore size membrane) with a thin layer of Matrigel or a similar basement membrane extract and allow it to solidify.[16][17]
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in a serum-free medium at a density of 0.5 x 10^5 to 1 x 10^5 cells/mL.[17][18] Include the desired concentrations of this compound or vehicle control in the cell suspension.
-
Assay Setup: Add a chemoattractant (e.g., medium containing 10% FBS) to the lower chamber of the Transwell plate.[17] Seed the cell suspension into the upper, Matrigel-coated chamber.
-
Incubation: Incubate the plate for 16-24 hours in a cell culture incubator to allow for cell invasion.[17][18]
-
Analysis: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.[16]
-
Fix the invading cells on the lower surface of the membrane with methanol and stain them with a solution like crystal violet or DAPI.[17]
-
Count the number of stained, invaded cells in several microscopic fields. The average number of invaded cells per field is used to compare the effects of different treatments.
References
- 1. Lim Kinases [maciverlab.bms.ed.ac.uk]
- 2. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lim kinase - Wikipedia [en.wikipedia.org]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nischarin Inhibits LIM Kinase To Regulate Cofilin Phosphorylation and Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of LIM kinase reduces contraction and proliferation in bladder smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. med.virginia.edu [med.virginia.edu]
- 12. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 15. researchgate.net [researchgate.net]
- 16. Downregulation of LIMK1–ADF/cofilin by DADS inhibits the migration and invasion of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pak1/LIMK1/Cofilin Pathway Contributes to Tumor Migration and Invasion in Human Non-Small Cell Lung Carcinomas and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 內皮細胞跨孔遷移及入侵試驗 [sigmaaldrich.com]
An In-depth Technical Guide to TH-257 as a Chemical Probe for Studying Cellular Migration
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of LIM Kinase in Cellular Dynamics
Cellular migration is a fundamental biological process, critical to physiological events such as embryonic development and immune response, and pathological conditions like cancer metastasis. This complex process is orchestrated by the dynamic remodeling of the actin cytoskeleton. A key regulatory hub in this process is the LIM kinase (LIMK) family, comprising LIMK1 and LIMK2. These serine/threonine kinases are downstream effectors of Rho family GTPases and act as crucial nodes in signaling pathways that control actin dynamics.[1][2]
The primary substrate of LIMK1 and LIMK2 is cofilin, an actin-depolymerizing factor.[3] By phosphorylating cofilin at the Serine-3 residue, LIMKs inactivate its actin-severing capabilities. This inactivation leads to the stabilization and accumulation of filamentous actin (F-actin), promoting the formation of stress fibers and focal adhesions, which are essential for cell motility.[2] Given their central role, LIMKs have emerged as significant targets for understanding and potentially modulating cellular migration.
TH-257 has been identified as a potent and highly selective chemical probe for interrogating the function of LIMK1 and LIMK2, offering a powerful tool to dissect the molecular underpinnings of cellular migration.[4][5]
This compound: Mechanism of Action
This compound is a potent, cell-permeable, allosteric inhibitor of both LIMK1 and LIMK2.[5] Unlike ATP-competitive inhibitors that bind to the highly conserved kinase ATP-binding pocket, this compound targets a unique, induced-fit binding pocket. This allosteric mechanism of action, targeting an αC and DFG-out conformation, is the basis for its exceptional selectivity across the kinome.[2][5] By binding to this allosteric site, this compound effectively locks the kinase in an inactive conformation, preventing the phosphorylation of its downstream substrate, cofilin. This leads to an increase in active (dephosphorylated) cofilin, subsequent actin depolymerization, and a disruption of the cytoskeletal structures required for directed cell movement.[2][6]
Quantitative Data Summary
The potency and cellular activity of this compound have been characterized across multiple assay platforms. The following tables summarize the key quantitative metrics, providing a clear overview of its efficacy and selectivity.
Table 1: Biochemical and Cellular Potency of this compound
| Target | Assay Type | IC50 (nM) | Source |
| LIMK1 | RapidFire MS Assay (in vitro) | 84 | [2][4] |
| LIMK2 | RapidFire MS Assay (in vitro) | 39 | [2][4] |
| LIMK1 | NanoBRET Assay (in-cell) | 250 | [2] |
| LIMK2 | NanoBRET Assay (in-cell) | 150 | [2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.
Table 2: Kinome Selectivity Profile of this compound
| Assay Platform | Inhibitor Concentration | Observation | Source |
| KINOMEscan (Dx) | 1 µM | No significant activity against the wider kinome was observed. | [2][5] |
The LIMK Signaling Pathway in Cellular Migration
Cell migration is initiated by extracellular signals that activate transmembrane receptors, leading to the activation of small Rho GTPases like Rac, Rho, and Cdc42. These GTPases, in turn, activate their downstream effector kinases, such as p21-activated kinase (PAK) and Rho-associated kinase (ROCK).[2] PAK and ROCK directly phosphorylate and activate LIMK1 and LIMK2. Activated LIMK then phosphorylates cofilin, inhibiting its actin-severing function and promoting the stability of F-actin networks required for forming migratory structures like lamellipodia and filopodia.[1][7] this compound intervenes in this cascade by directly inhibiting LIMK activity.
References
- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. Pak1/LIMK1/Cofilin Pathway Contributes to Tumor Migration and Invasion in Human Non-Small Cell Lung Carcinomas and Cell Lines [kjpp.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MAPKAPK-2-mediated LIM-kinase activation is critical for VEGF-induced actin remodeling and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Effects of TH-257 on Cofilin Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of TH-257, a potent and selective allosteric inhibitor of LIM domain kinases 1 and 2 (LIMK1 and LIMK2). By targeting LIMK1/2, this compound effectively modulates a critical cellular process: the phosphorylation of cofilin. Cofilin, a key regulator of actin dynamics, is inactivated upon phosphorylation. Consequently, inhibition of this phosphorylation event by this compound has profound effects on the actin cytoskeleton, influencing cell morphology, motility, and invasion. This document details the mechanism of action of this compound, presents quantitative data on its potency, outlines detailed experimental protocols for its characterization, and explores its downstream cellular effects. This guide is intended to serve as a comprehensive resource for researchers investigating actin cytoskeletal dynamics and developing novel therapeutic agents targeting the LIMK/cofilin signaling axis.
Introduction to the LIMK/Cofilin Signaling Pathway
The actin cytoskeleton is a dynamic network of protein filaments that plays a pivotal role in a multitude of cellular processes, including the maintenance of cell shape, cell motility, and cytokinesis. The constant remodeling of this network is tightly regulated by a host of actin-binding proteins. Among these, the actin-depolymerizing factor (ADF)/cofilin family of proteins is central to promoting the turnover of actin filaments.
Cofilin's activity is primarily regulated by phosphorylation at Serine-3. Phosphorylation of this residue inactivates cofilin, preventing it from binding to and severing actin filaments. This leads to an accumulation of filamentous actin (F-actin) and the stabilization of actin structures. The key enzymes responsible for this phosphorylation event are the LIM domain kinases, LIMK1 and LIMK2.[1][2]
The activity of LIMK1 and LIMK2 is, in turn, regulated by upstream signaling pathways. The Rho family of small GTPases, including Rho, Rac, and Cdc42, are master regulators of the actin cytoskeleton. Downstream of these GTPases, kinases such as Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK) phosphorylate and activate LIMK1 and LIMK2.[3] This signaling cascade, from Rho GTPases to LIMKs and finally to cofilin, provides a crucial mechanism for cells to control their actin dynamics in response to various extracellular cues.
This compound: A Selective Allosteric Inhibitor of LIMK1 and LIMK2
This compound has been identified as a potent and highly selective chemical probe for LIMK1 and LIMK2.[3][4] Unlike ATP-competitive inhibitors, this compound is an allosteric inhibitor, meaning it binds to a site on the kinase distinct from the ATP-binding pocket.[3][4] This mode of action contributes to its high selectivity, with minimal off-target effects observed against the wider kinome.[3][4]
By binding to an allosteric pocket, this compound induces a conformational change in the LIMK enzyme, rendering it inactive. This inhibition directly prevents the phosphorylation of cofilin, thereby maintaining cofilin in its active, dephosphorylated state. Active cofilin can then proceed to sever actin filaments, leading to increased actin dynamics.
A chemically related but inactive compound, TH-263, serves as a valuable negative control for experiments investigating the specific effects of LIMK1/2 inhibition by this compound.
Quantitative Data on this compound Potency
The inhibitory activity of this compound against LIMK1 and LIMK2 has been quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: Biochemical Potency of this compound against LIMK1 and LIMK2
| Target | Assay | IC50 (nM) | Reference |
| LIMK1 | RapidFire MS | 84 | [3][4] |
| LIMK2 | RapidFire MS | 39 | [3][4] |
Table 2: Cellular Potency of this compound against LIMK1 and LIMK2
| Target | Assay | Cell Line | IC50 (nM) | Reference |
| LIMK1 | NanoBRET | HEK293 | 250 | [3] |
| LIMK2 | NanoBRET | HEK293 | 150 | [3] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the key processes discussed, the following diagrams have been generated using the DOT language.
Caption: The LIMK/Cofilin Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflows for assessing the activity of this compound.
Detailed Experimental Protocols
RapidFire High-Throughput Mass Spectrometry (MS) Assay for LIMK1/2 Activity
This biochemical assay provides a direct measure of LIMK1/2 kinase activity by quantifying the phosphorylation of a cofilin substrate.
-
Principle: The assay measures the conversion of a substrate peptide (derived from cofilin) to its phosphorylated product by LIMK1 or LIMK2. The reaction mixture is rapidly quenched and then analyzed by mass spectrometry to determine the ratio of product to substrate.
-
Materials:
-
Recombinant human LIMK1 or LIMK2 enzyme.
-
Cofilin-derived peptide substrate.
-
ATP.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
This compound and control compounds.
-
Quench solution (e.g., 1% formic acid).
-
RapidFire MS system (Agilent).
-
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
In a 384-well plate, add the compounds to the assay buffer.
-
Add the LIMK1 or LIMK2 enzyme to each well and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the cofilin peptide substrate and ATP.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the quench solution.
-
Analyze the samples using the RapidFire MS system. The system aspirates the sample, performs a rapid solid-phase extraction to remove salts and detergents, and injects the purified sample into the mass spectrometer.
-
The mass spectrometer detects and quantifies the substrate and phosphorylated product based on their mass-to-charge ratios.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
NanoBRET™ Target Engagement Assay for LIMK1/2
This live-cell assay measures the ability of this compound to bind to LIMK1 or LIMK2 within a cellular environment.
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology. LIMK1 or LIMK2 is expressed in cells as a fusion protein with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the kinase is added to the cells (the energy acceptor). When the tracer binds to the NanoLuc®-LIMK fusion protein, BRET occurs. Unlabeled compounds, such as this compound, compete with the tracer for binding to the kinase, leading to a decrease in the BRET signal.
-
Materials:
-
HEK293 cells.
-
Expression vectors for NanoLuc®-LIMK1 and NanoLuc®-LIMK2.
-
Transfection reagent.
-
NanoBRET™ Kinase Tracer.
-
Nano-Glo® Substrate.
-
Opti-MEM® I Reduced Serum Medium.
-
This compound and control compounds.
-
White, 96- or 384-well assay plates.
-
Luminometer capable of measuring dual-filtered luminescence.
-
-
Procedure:
-
Transfect HEK293 cells with the appropriate NanoLuc®-LIMK expression vector and seed them into the assay plates.
-
Allow the cells to adhere and express the fusion protein overnight.
-
Prepare serial dilutions of this compound and control compounds.
-
Add the compounds to the cells, followed by the NanoBRET™ Tracer.
-
Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow for compound entry and target engagement.
-
Add the Nano-Glo® Substrate to all wells.
-
Measure the donor emission (luciferase) and acceptor emission (tracer) signals using a luminometer.
-
Calculate the BRET ratio (acceptor signal / donor signal).
-
Determine the percentage of inhibition of tracer binding for each compound concentration and calculate the IC50 value.
-
AlphaLISA® Assay for Phospho-Cofilin (Ser3)
This cellular immunoassay quantifies the levels of phosphorylated cofilin in cell lysates, providing a downstream readout of LIMK1/2 activity.
-
Principle: The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay. It utilizes two types of beads: Donor beads and Acceptor beads. One antibody specific for total cofilin is conjugated to the Donor beads, and another antibody specific for cofilin phosphorylated at Serine-3 is conjugated to the Acceptor beads. In the presence of phospho-cofilin, the antibodies bind to the protein, bringing the Donor and Acceptor beads into close proximity. Upon excitation of the Donor beads, a singlet oxygen molecule is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.
-
Materials:
-
Cells of interest (e.g., SH-SY5Y neuroblastoma cells).
-
Cell culture medium and supplements.
-
This compound and control compounds.
-
Lysis buffer.
-
AlphaLISA® p-Cofilin (Ser3) detection kit (containing antibodies, Donor beads, and Acceptor beads).
-
White, 384-well OptiPlate™.
-
Plate reader capable of AlphaLISA® detection.
-
-
Procedure:
-
Seed cells in a 96-well culture plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or control compounds for a desired period.
-
Lyse the cells directly in the wells by adding the lysis buffer.
-
Transfer a small volume of the cell lysate to a 384-well OptiPlate™.
-
Add the mixture of anti-p-Cofilin Acceptor beads and biotinylated anti-Cofilin antibody to each well.
-
Incubate to allow for antibody-antigen binding.
-
Add the Streptavidin-Donor beads.
-
Incubate in the dark to allow for the binding of the Donor beads to the biotinylated antibody.
-
Read the plate on an AlphaLISA®-compatible plate reader.
-
The signal generated is proportional to the amount of phosphorylated cofilin in the lysate. Calculate the percentage of reduction in p-cofilin levels for each treatment condition.
-
Downstream Cellular Effects of this compound
By inhibiting cofilin phosphorylation, this compound leads to an increase in the pool of active cofilin. This has significant consequences for the organization and dynamics of the actin cytoskeleton, which in turn affects various cellular functions.
Effects on Cell Morphology and the Actin Cytoskeleton
Treatment of cells with this compound is expected to induce changes in cell morphology. Increased cofilin activity leads to enhanced actin filament severing and depolymerization. This can result in a reduction of stress fibers and a more dynamic and less structured actin cytoskeleton. These changes can be visualized using fluorescence microscopy after staining for F-actin with fluorescently labeled phalloidin.
Effects on Cell Migration and Invasion
Cell migration and invasion are processes that are highly dependent on the dynamic remodeling of the actin cytoskeleton. The inhibition of LIMK1/2 by this compound, leading to increased actin dynamics, can have complex effects on cell motility. In many cancer cell types where LIMK activity is upregulated, promoting an invasive phenotype, treatment with this compound is anticipated to reduce cell migration and invasion. These effects can be quantified using assays such as the Transwell migration assay and the Matrigel invasion assay.
Conclusion
This compound is a valuable pharmacological tool for the study of LIMK1/2 function and the role of cofilin phosphorylation in regulating actin dynamics. Its potency and selectivity make it a superior probe compared to less specific kinase inhibitors. The experimental protocols detailed in this guide provide a framework for researchers to investigate the biochemical and cellular effects of this compound. A thorough understanding of the impact of this compound on cofilin phosphorylation and downstream cellular processes will be instrumental in elucidating the intricate mechanisms governing actin-dependent cellular behaviors and in the development of novel therapeutic strategies for diseases characterized by dysregulated actin dynamics, such as cancer and neurological disorders.
References
TH-257: A Technical Guide to its Role as a LIMK Inhibitor in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TH-257 is a potent, selective, and allosteric inhibitor of LIM domain kinases 1 and 2 (LIMK1 and LIMK2), crucial regulators of actin dynamics within cells. Dysregulation of the LIMK signaling pathway is increasingly implicated in the pathophysiology of various neurological disorders, including Alzheimer's disease and Parkinson's disease, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a chemical probe in neurological disorder research. It includes a compilation of quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows to facilitate its use in a research setting.
Core Concepts: this compound and its Target, LIM Kinase
This compound is a small molecule that acts as a type III inhibitor, binding to an allosteric site on LIMK1 and LIMK2. This binding mode contributes to its high selectivity, a desirable characteristic for a chemical probe.[1] LIM kinases are serine/threonine kinases that play a pivotal role in regulating the cytoskeleton by phosphorylating and inactivating cofilin, an actin-depolymerizing factor.[2] This action leads to the stabilization of actin filaments, a process fundamental to cell motility, morphology, and synaptic plasticity.[2]
In the central nervous system, LIMK1 is particularly abundant and is involved in dendritic spine morphology and synaptic function.[3] Aberrant LIMK1 activity has been observed in Alzheimer's disease, where it is linked to the synaptic dysfunction caused by amyloid-beta (Aβ) peptides.[1] In Parkinson's disease, the ROCK/LIMK/cofilin pathway is implicated in the neurodegeneration process.[4]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity across different assays.
Table 1: In Vitro Biochemical Potency of this compound against LIMK1 and LIMK2
| Assay Type | Target | IC50 (nM) | Reference |
| RapidFire MS Assay | LIMK1 | 84 | [1][5] |
| LIMK2 | 39 | [1][5] |
Table 2: Cellular Target Engagement and Potency of this compound
| Assay Type | Cell Line | Target | IC50 (nM) | Reference |
| NanoBRET Assay | HEK293 | Ectopically expressed full-length LIMK1 | 250 | [1] |
| HEK293 | Ectopically expressed full-length LIMK2 | 150 | [1] |
Table 3: Kinome Selectivity of this compound
| Assay Platform | Number of Kinases Screened | Concentration of this compound | Off-Target Hits (% Inhibition > 50%) | Reference |
| KINOMEscan (DiscoverX) | >450 | 1 µM | No significant activity observed | [2][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited for the characterization of this compound.
RapidFire Mass Spectrometry (MS) Assay for LIMK Inhibition
This high-throughput, label-free assay directly measures the phosphorylation of the LIMK substrate, cofilin.
Materials:
-
Recombinant human LIMK1 or LIMK2 enzyme
-
Recombinant human cofilin protein
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Quench Solution (e.g., 1% formic acid)
-
RapidFire High-Throughput Mass Spectrometry System (Agilent or equivalent)
-
Mass Spectrometer (e.g., Agilent 6460 Triple Quadrupole)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound solution.
-
Add the LIMK enzyme (e.g., final concentration of 1 nM) to each well.
-
Initiate the kinase reaction by adding a mixture of cofilin (e.g., final concentration of 200 nM) and ATP (e.g., final concentration of 10 µM) to each well.
-
Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the quench solution.
-
Analyze the samples using the RapidFire MS system. The system aspirates the sample, performs a rapid online solid-phase extraction to remove salts and detergents, and injects the purified sample into the mass spectrometer.
-
The mass spectrometer is set up to detect and quantify both the unphosphorylated and phosphorylated cofilin.
-
Calculate the percentage of cofilin phosphorylation for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
NanoBRET™ Target Engagement Assay for Cellular LIMK Inhibition
This live-cell assay measures the binding of a compound to its target protein by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-LIMK1 or NanoLuc®-LIMK2 fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer (a fluorescent ligand that binds to the kinase)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
This compound (or other test compounds) dissolved in DMSO
-
White, 384-well assay plates
-
BRET-capable plate reader
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-LIMK fusion protein plasmid and culture for 24 hours.
-
Harvest the transfected cells and resuspend them in Opti-MEM®.
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the test compound solution.
-
Add the NanoBRET™ Tracer to all wells at a predetermined optimal concentration.
-
Add the cell suspension to each well.
-
Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow for compound entry and target engagement.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells.
-
Read the plate within 10 minutes on a BRET-capable plate reader, measuring both the donor (NanoLuc®) emission at ~460 nm and the acceptor (tracer) emission at ~610 nm.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Normalize the data to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.
AlphaLISA® p-Cofilin Cellular Assay
This is a no-wash, bead-based immunoassay to quantify the levels of phosphorylated cofilin in cell lysates, providing a measure of LIMK activity in a cellular context.
Materials:
-
SH-SY5Y neuroblastoma cells (or other relevant cell line)
-
Cell culture medium and supplements
-
This compound (or other test compounds) dissolved in DMSO
-
Lysis buffer (provided with the AlphaLISA® kit)
-
AlphaLISA® Acceptor beads conjugated to an anti-p-cofilin (Ser3) antibody
-
Streptavidin-coated Donor beads
-
Biotinylated anti-cofilin antibody (for detection of total cofilin, if multiplexing)
-
AlphaLISA® immunoassay buffer
-
White, 384-well OptiPlate™
-
AlphaScreen-capable plate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well culture plate and grow to desired confluency.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 1-2 hours).
-
Lyse the cells by adding lysis buffer and agitating for 10 minutes.
-
Transfer a small volume of the cell lysate (e.g., 5 µL) to a 384-well OptiPlate™.
-
Add the AlphaLISA® Acceptor beads and biotinylated antibody mixture to each well.
-
Incubate for 60 minutes at room temperature.
-
Add the Streptavidin-coated Donor beads to each well under subdued light.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
The signal generated is proportional to the amount of p-cofilin in the lysate.
-
Normalize the data and calculate the IC50 value for the inhibition of cofilin phosphorylation.
Mandatory Visualizations
Signaling Pathways
Caption: The LIMK signaling pathway and the inhibitory action of this compound.
Caption: The role of the LIMK1 pathway in Alzheimer's disease pathology.
Experimental Workflows
Caption: A typical experimental workflow for screening and characterizing LIMK inhibitors.
This compound in Neurological Disorder Models
While this compound's rapid in vitro clearance has been noted as a potential limitation for in vivo studies, its high potency and selectivity make it an excellent tool for in vitro investigations into the role of LIMK in neurological disorders.
A study on neurite outgrowth in a model of Fragile X syndrome, a neurodevelopmental disorder, demonstrated that this compound showed promising, dose-dependent inhibitory effects on neurite outgrowth, suggesting that allosteric LIMK inhibition could be a potential therapeutic strategy for this condition.[6]
For researchers investigating Alzheimer's disease, this compound can be utilized in cellular models to probe the effects of LIMK1 inhibition on amyloid-beta-induced synaptotoxicity. For example, primary neurons or neuronal cell lines like SH-SY5Y can be treated with Aβ oligomers in the presence and absence of this compound. Subsequent analysis of dendritic spine density, cofilin phosphorylation, and markers of synaptic integrity can elucidate the protective potential of LIMK1 inhibition.
Similarly, in Parkinson's disease research, this compound can be used in cellular models, such as SH-SY5Y cells treated with neurotoxins like MPP+ or rotenone, to investigate the role of the ROCK-LIMK pathway in neuronal cell death. The effect of this compound on apoptosis, mitochondrial function, and cytoskeleton integrity can be assessed to determine the therapeutic potential of targeting LIMK.
Conclusion
This compound is a valuable and highly selective chemical probe for interrogating the function of LIMK1 and LIMK2. Its well-characterized biochemical and cellular activity, combined with the growing body of evidence linking LIMK to the pathology of neurological disorders, positions this compound as a critical tool for researchers in this field. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in experiments aimed at dissecting the role of LIMK in neurodegeneration and exploring its potential as a therapeutic target. Despite its limitations for in vivo applications, this compound remains an indispensable compound for in vitro and cellular studies in the quest for novel treatments for neurological diseases.
References
- 1. eubopen.org [eubopen.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.sg]
- 6. pubs.acs.org [pubs.acs.org]
TH-257: A Technical Guide to a Potent and Selective Allosteric LIMK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH-257 is a potent and highly selective, allosteric inhibitor of LIM domain kinases 1 and 2 (LIMK1 and LIMK2). As a crucial regulator of actin dynamics, the LIMK signaling pathway presents a compelling target for therapeutic intervention in a variety of diseases, including cancer and neurological disorders. This document provides a comprehensive technical overview of the core properties and characteristics of this compound, summarizing its physicochemical properties, biological activity, and the experimental methodologies used for its characterization. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of LIMK inhibition.
Physicochemical Properties
This compound, with the systematic IUPAC name N-Butyl-4-[(phenylamino)sulfonyl]-N-(phenylmethyl)benzamide, is a small molecule inhibitor. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-Butyl-4-[(phenylamino)sulfonyl]-N-(phenylmethyl)benzamide | [1][2] |
| Synonyms | TH257, TH 257 | [1][2] |
| CAS Number | 2244678-29-1 | [2] |
| Molecular Formula | C₂₄H₂₆N₂O₃S | [2] |
| Molecular Weight | 422.54 g/mol | [2] |
| Appearance | Solid powder | [3] |
| Purity | ≥98% (HPLC) | [2] |
Biological Activity and Mechanism of Action
This compound is a potent, cell-permeable, allosteric inhibitor of both LIMK1 and LIMK2.[4][5] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, this compound targets a distinct, allosteric site. This mode of action contributes to its exquisite selectivity for LIMK1 and LIMK2 over other kinases.[4][5]
The primary function of LIMK1 and LIMK2 is to phosphorylate and thereby inactivate the actin-depolymerizing factor (ADF)/cofilin family of proteins.[6] By inhibiting LIMK1 and LIMK2, this compound prevents the phosphorylation of cofilin, leading to an increase in active cofilin. Active cofilin promotes the depolymerization and severing of actin filaments, thus modulating actin dynamics, which is crucial for cellular processes such as motility, morphology, and division.[6]
The in vitro inhibitory potency of this compound against LIMK1 and LIMK2 has been determined using various assays, with the IC₅₀ values summarized below.
| Target | IC₅₀ (nM) | Assay | Reference |
| LIMK1 | 84 | RapidFire MS | [4][5] |
| LIMK2 | 39 | RapidFire MS | [4][5] |
| LIMK1 (cellular) | 250 | NanoBRET | [5] |
| LIMK2 (cellular) | 150 | NanoBRET | [5] |
Kinase Selectivity
The selectivity of this compound has been profiled using the KINOMEscan™ assay. At a concentration of 1 µM, this compound shows no significant off-target activity against a broad panel of kinases, highlighting its high selectivity for LIMK1 and LIMK2.[4][5]
Signaling Pathway
The LIMK signaling pathway is a critical regulator of the actin cytoskeleton. It is situated downstream of the Rho family of small GTPases.
Caption: The Rho-GTPase-LIMK-Cofilin signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of this compound
General Workflow for Sulfonamide Synthesis:
Caption: General synthetic workflow for related sulfonamides.
RapidFire Mass Spectrometry (MS) Kinase Assay
This assay is utilized to determine the in vitro potency of inhibitors against purified enzymes.
-
Principle: The assay measures the enzymatic activity of LIMK1 or LIMK2 by quantifying the phosphorylation of a cofilin-derived peptide substrate. The reaction mixture is directly injected into a mass spectrometer for rapid analysis.
-
General Protocol:
-
Prepare a reaction mixture containing the LIMK enzyme (e.g., 20 nM LIMK1 or 5 nM LIMK2), a peptide substrate (e.g., 10 µM cofilin peptide), ATP (e.g., 10 µM), and MgCl₂ in an appropriate buffer.
-
Serially dilute this compound in DMSO and add to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Quench the reaction by adding a stop solution (e.g., formic acid).
-
Analyze the samples using a RapidFire high-throughput mass spectrometry system to quantify the ratio of phosphorylated to unphosphorylated substrate.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
NanoBRET™ Target Engagement Cellular Assay
This assay measures the ability of a compound to bind to its target protein within living cells.
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged LIMK protein (donor) and a fluorescently labeled tracer that binds to the same site as the inhibitor (acceptor). Competitive binding of this compound displaces the tracer, leading to a decrease in the BRET signal.
-
General Protocol:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-LIMK fusion protein.
-
Plate the transfected cells in a suitable microplate.
-
Add the fluorescent tracer to the cells at a predetermined optimal concentration.
-
Add serial dilutions of this compound to the cells.
-
Incubate for a period to allow for compound entry and binding equilibrium (e.g., 2 hours).
-
Add the NanoBRET™ substrate and measure the donor and acceptor emission signals using a luminometer.
-
Calculate the BRET ratio and determine the IC₅₀ value from the dose-response curve.
-
KINOMEscan™ Selectivity Profiling
This assay is used to determine the selectivity of a compound against a large panel of kinases.
-
Principle: The assay is a competition-based binding assay where test compounds are competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified via qPCR of the DNA tag.
-
General Protocol:
-
A panel of DNA-tagged kinases is individually incubated with the immobilized ligand in the presence of a fixed concentration of this compound (e.g., 1 µM).
-
After an incubation period to reach binding equilibrium, the unbound kinase is washed away.
-
The amount of kinase bound to the solid support is quantified using qPCR.
-
The results are typically expressed as a percentage of the DMSO control, with lower values indicating stronger binding of the test compound.
-
Pharmacokinetics
Preliminary pharmacokinetic data for this compound suggests that while it possesses good biochemical and cellular potency, it exhibits extremely rapid in vitro clearance.[7] This characteristic may render it unsuitable as a tool for in vivo studies without further chemical modification to improve its metabolic stability.
Conclusion
This compound is a valuable research tool for investigating the biological roles of LIMK1 and LIMK2. Its high potency and selectivity, stemming from its allosteric mechanism of action, make it a superior probe compared to many ATP-competitive inhibitors. While its pharmacokinetic profile may limit its direct therapeutic application, this compound serves as an excellent starting point for the development of more drug-like LIMK inhibitors with improved in vivo properties. The data and protocols presented in this guide provide a solid foundation for researchers aiming to explore the therapeutic potential of targeting the LIMK signaling pathway.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. chayon.co.kr [chayon.co.kr]
- 3. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 6. NanoBRET® TE Intracellular Kinase Assays [promega.sg]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
TH-257: A Technical Guide to its Discovery and Characterization as a Selective LIMK Inhibitor
Executive Summary
LIM domain kinases (LIMK1 and LIMK2) are critical regulators of actin cytoskeletal dynamics, primarily through their phosphorylation and subsequent inactivation of the actin-depolymerizing factor (ADF)/cofilin family of proteins.[1] Dysregulation of LIMK activity is implicated in numerous pathologies, including cancer metastasis and neurological disorders, making these kinases attractive therapeutic targets.[2][3] The development of high-quality chemical probes is essential to dissect the specific roles of LIMK1 and LIMK2 in health and disease. This document details the initial studies and discovery of TH-257, a potent, exquisitely selective, and allosteric inhibitor of both LIMK1 and LIMK2, establishing it as a pivotal in vitro tool for investigating LIMK biology.
Discovery and Rationale
This compound was identified and characterized as a potent chemical probe for LIMK1 and LIMK2.[3] It emerged from a comparative assessment of 17 known LIMK inhibitors and is structurally related to an aryl sulfonamide series.[1][4][5] The primary goal was to identify and validate high-quality pharmacological tools for the study of LIMK function.[1][6] this compound was distinguished by its unique mechanism of action as a Type III allosteric inhibitor, which contributes to its remarkable selectivity.[7] Unlike ATP-competitive inhibitors, allosteric modulators offer a promising route to achieving high target specificity.
Biochemical and Cellular Profile of this compound
This compound demonstrates potent inhibition of both LIMK isoforms in enzymatic and cellular assays. Its allosteric nature and high selectivity make it a superior tool for in vitro studies.
Mechanism of Action
This compound is an allosteric inhibitor that binds to a pocket distinct from the ATP-binding site.[3][8] This binding is induced by and stabilizes an inactive αC-helix-out and "DFG-out" conformation of the kinase domain, preventing the enzyme from achieving its active state.[3][8] This mechanism is a key factor in its high selectivity, as allosteric sites are often less conserved across the kinome than the highly conserved ATP pocket.
Potency and Selectivity
Quantitative analysis across various platforms has confirmed the high potency and selectivity of this compound. A chemically related compound, TH-263, serves as a validated negative control for experiments.[3][7]
Table 1: Quantitative Inhibitory Activity of this compound
| Assay Type | Target | IC50 Value (nM) | Cell Line / Condition | Source |
|---|---|---|---|---|
| RapidFire MS (Enzymatic) | LIMK1 | 84 | Cell-free | [3][8][9] |
| RapidFire MS (Enzymatic) | LIMK2 | 39 | Cell-free | [3][8][9] |
| NanoBRET (Cellular) | LIMK1 | 250 | HEK293 | [3] |
| NanoBRET (Cellular) | LIMK2 | 150 | HEK293 | [3] |
| NanoBRET (Cellular) | LIMK1 | 238 | HEK293 | [7] |
| NanoBRET (Cellular) | LIMK2 | 91 | HEK293 |[7] |
A comprehensive KINOMEscan assay demonstrated the exquisite selectivity of this compound.[3][8] When screened against a wide panel of kinases at a concentration of 1 µM, no significant off-target activity was observed.[3][8]
Pharmacokinetic Limitations
Despite its excellent biochemical and cellular profile, initial studies revealed that this compound has extremely rapid in vitro clearance.[6][8] This property makes it unsuitable as a tool for in vivo experiments but does not detract from its value as a highly specific probe for in vitro and cell-based assays.[1][6]
Signaling Pathways and Experimental Workflows
The LIMK Signaling Pathway
LIM kinases are central nodes in a signaling cascade that translates extracellular cues into changes in the actin cytoskeleton. Upstream signals from Rho family GTPases, such as ROCK and PAK, activate LIMK1 and LIMK2 through phosphorylation.[3][10] Activated LIMK then phosphorylates cofilin, inactivating its actin-severing function and leading to the stabilization of actin filaments. This compound directly inhibits LIMK, thereby preventing cofilin phosphorylation and promoting actin depolymerization.
Caption: The LIMK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
The characterization of this compound followed a logical progression from initial enzymatic screening to broad selectivity profiling and cellular target engagement assays.
Caption: Workflow for the comprehensive characterization of this compound.
Logical Diagram of Allosteric Inhibition
The allosteric mechanism of this compound is distinct from competitive inhibitors, providing a structural basis for its high selectivity.
Caption: Logical model of this compound allosteric inhibition of LIMK.
Key Experimental Protocols
The following are summaries of the key methodologies used in the initial characterization of this compound.
RapidFire Mass Spectrometry (RF-MS) Kinase Assay
This assay was used to determine the enzymatic IC50 of this compound against the kinase domains of LIMK1 and LIMK2.[1][7]
-
Principle: Measures the rate of phosphorylation of a cofilin-derived peptide substrate by the LIMK enzyme. The reaction product is detected by high-throughput mass spectrometry.
-
Protocol Outline:
-
Recombinant LIMK1 or LIMK2 kinase domain is incubated with the cofilin peptide substrate and ATP in an appropriate kinase buffer.
-
The test compound (this compound) is added in a dose-response concentration range (e.g., 10-point, 3-fold serial dilution).
-
The reaction is initiated and allowed to proceed for a set time at a controlled temperature.
-
The reaction is quenched (e.g., with formic acid).
-
The sample is loaded onto a RapidFire instrument, where the substrate and phosphorylated product are separated and quantified by mass spectrometry.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Note: Assays were also conducted in the presence of the upstream activating kinase PAK1 to evaluate inhibition of the phosphorylated, active form of LIMK.[1]
-
Cellular NanoBRET™ Target Engagement Assay
This live-cell assay was used to quantify the apparent cellular potency of this compound in HEK293 cells.[3][7]
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) measures the binding of a fluorescently-labeled energy transfer probe (tracer) to a target protein fused with a NanoLuc® luciferase. An inhibitor competes with the tracer for binding to the NanoLuc-LIMK fusion protein, resulting in a decrease in the BRET signal.
-
Protocol Outline:
-
HEK293 cells are transiently transfected with plasmids encoding for full-length LIMK1 or LIMK2 fused to the N-terminal NanoLuc® luciferase.
-
Transfected cells are harvested, resuspended, and plated in a multi-well plate.
-
Cells are treated with a range of concentrations of this compound.
-
The fluorescent NanoBRET™ tracer is added to the cells, followed by the NanoLuc® substrate.
-
The plate is read on a luminometer capable of simultaneously measuring the donor (460 nm) and acceptor (610 nm) emission signals.
-
The BRET ratio (acceptor emission/donor emission) is calculated, and IC50 curves are generated to determine the cellular potency of the inhibitor.
-
KINOMEscan™ Selectivity Profiling
This competition binding assay was used to determine the selectivity of this compound across the human kinome.[3]
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
Protocol Outline:
-
A panel of DNA-tagged human kinases is used (e.g., the 468-kinase scanMAX panel).
-
Each kinase is incubated with the immobilized ligand and the test compound (this compound at a fixed concentration, e.g., 1 µM).
-
After equilibration, the unbound kinase is washed away.
-
The amount of bound kinase is quantified by qPCR.
-
Results are reported as percent inhibition relative to a DMSO control. A lower percentage indicates stronger competitive binding by the test compound.
-
Conclusion
The initial studies of this compound successfully identified and validated it as a potent, selective, and allosteric dual inhibitor of LIMK1 and LIMK2. While its pharmacokinetic properties preclude its use in vivo, its well-characterized mechanism of action, high potency, and exquisite selectivity, along with the availability of a negative control, establish this compound as an indispensable chemical probe. It serves as a benchmark tool for in vitro investigation of LIMK-mediated signaling pathways and provides a foundational starting point for the development of future clinical LIMK inhibitor candidates.[4][5]
References
- 1. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Lim kinase - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for TH-257 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH-257 is a potent and highly selective allosteric inhibitor of LIM domain kinases 1 and 2 (LIMK1 and LIMK2)[1][2][3]. These kinases are crucial regulators of actin dynamics through their phosphorylation and subsequent inactivation of cofilin, a key protein involved in actin filament depolymerization[4][5][6]. Dysregulation of the LIMK signaling pathway has been implicated in various diseases, including cancer and neurological disorders, making LIMK1 and LIMK2 attractive therapeutic targets[1][4][7]. This compound serves as a valuable chemical probe for elucidating the cellular functions of LIMK1 and LIMK2 in vitro[2][4]. It acts as an allosteric inhibitor by targeting a binding pocket induced by an αC and DFG-out conformation[1][2]. However, its rapid in vitro clearance makes it unsuitable for in vivo studies[2][4].
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Notes |
| LIMK1 | RapidFire MS | 84 | Measures direct enzymatic inhibition of cofilin phosphorylation.[1] |
| LIMK2 | RapidFire MS | 39 | Measures direct enzymatic inhibition of cofilin phosphorylation.[1] |
| LIMK1 | NanoBRET (cellular) | 250 | Measures target engagement in live HEK293 cells.[1][8] |
| LIMK2 | NanoBRET (cellular) | 150 | Measures target engagement in live HEK293 cells.[1][8] |
Table 2: Selectivity Profile of this compound
| Assay Platform | Concentration | Observation |
| KINOMEscan | 1 µM | No significant activity against a wide kinome panel.[1][2] |
Signaling Pathway
The primary signaling pathway modulated by this compound involves the regulation of actin dynamics. Upstream signals, such as those from Rho family GTPases (RhoA, Rac, CDC42), activate kinases like Rho-associated kinase (ROCK) and p21-activated kinases (PAKs)[1][9]. These kinases, in turn, phosphorylate and activate LIMK1 and LIMK2. Activated LIMK then phosphorylates cofilin at Serine-3, inactivating its actin-severing function. This leads to an accumulation of filamentous actin (F-actin) and stabilization of the actin cytoskeleton[1][4]. This compound inhibits LIMK, preventing cofilin phosphorylation and thereby promoting actin depolymerization.
Caption: The LIMK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Cellular Target Engagement using NanoBRET™ Assay
This protocol is designed to quantify the interaction of this compound with LIMK1 or LIMK2 in live cells.
Materials:
-
HEK293 cells
-
NanoLuc®-LIMK1 or NanoLuc®-LIMK2 fusion vectors
-
Fluorescently labeled tracer for the target kinase
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
This compound
-
DMSO (vehicle control)
-
White, opaque 96-well assay plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
Procedure:
-
Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Transfection: Co-transfect the cells with the NanoLuc®-LIMK fusion vector and a suitable tracer according to the manufacturer's protocol. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be ≤ 0.1%.
-
Treatment: Add the serially diluted this compound or DMSO vehicle to the transfected cells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to the wells.
-
Measurement: Read the plate on a luminometer equipped with two filters to measure donor emission (NanoLuc®, ~460 nm) and acceptor emission (tracer, ~610 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Caption: Workflow for the NanoBRET™ cellular target engagement assay.
Protocol 2: Measurement of Cofilin Phosphorylation using AlphaLISA® Assay
This protocol measures the inhibitory effect of this compound on the phosphorylation of cofilin in a cellular context.
Materials:
-
SH-SY5Y cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
AlphaLISA® p-Cofilin (Ser3) assay kit (containing acceptor beads, donor beads, and antibodies)
-
White, opaque 384-well assay plates
-
Plate reader capable of AlphaLISA® detection
Procedure:
-
Cell Culture and Treatment: Culture SH-SY5Y cells to 80-90% confluency. Treat the cells with a serial dilution of this compound or DMSO for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: Aspirate the media and lyse the cells directly in the plate using lysis buffer.
-
Lysate Transfer: Transfer the cell lysates to a 384-well assay plate.
-
Assay Reaction: Add the AlphaLISA® acceptor beads and biotinylated antibody against total cofilin to the lysates. Incubate as per the kit instructions.
-
Detection: Add the streptavidin-coated donor beads. Incubate in the dark.
-
Measurement: Read the plate on an AlphaLISA®-compatible plate reader.
-
Data Analysis: The AlphaLISA® signal is proportional to the amount of phosphorylated cofilin. Plot the signal against the log of the this compound concentration and fit a dose-response curve to determine the IC50 for the inhibition of cofilin phosphorylation.
Conclusion
This compound is a valuable research tool for investigating the cellular roles of LIMK1 and LIMK2. Its high potency and selectivity make it suitable for a range of cell-based assays to probe the LIMK signaling pathway and its impact on cellular processes such as cytoskeletal organization and cell cycle progression. The provided protocols for NanoBRET™ and AlphaLISA® assays offer robust methods for quantifying the cellular activity of this compound. Researchers should consider the specific cellular context and assay format when interpreting the results. A chemically related negative control compound, TH-263, is also available and recommended for use in experiments to ensure that the observed effects are due to LIMK inhibition[1].
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thesgc.org [thesgc.org]
- 9. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Kinase Assay with TH-257
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH-257 is a potent and highly selective allosteric inhibitor of LIM domain kinases 1 and 2 (LIMK1 and LIMK2).[1][2][3][4] As a Type III inhibitor, it targets a distinct allosteric pocket, leading to its exquisite selectivity profile.[1][3][4][5] These application notes provide a detailed protocol for performing an in vitro kinase assay to evaluate the inhibitory activity of this compound against LIMK1 and LIMK2. The primary substrate for LIMKs is cofilin; the phosphorylation of cofilin at serine-3 by LIMK inactivates its actin-depolymerizing and severing activity, thereby promoting the stabilization of actin filaments.[1][2][4][6] This assay measures the phosphorylation of a cofilin-derived peptide substrate.
Signaling Pathway
LIM kinases are key regulators of actin dynamics and are situated downstream of the Rho family of small GTPases.[1][5] Upon activation by upstream kinases like Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK), LIMKs phosphorylate and inactivate cofilin.[1][5]
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Step-by-Step Guide for a Cell Migration Scratch Assay to Evaluate the Effect of TH-257
These application notes provide a detailed, step-by-step guide for conducting a cell migration scratch assay to assess the effects of TH-257, a potent and selective LIM kinase (LIMK) inhibitor. This protocol is intended for researchers, scientists, and drug development professionals working with adherent cell lines.
Introduction
The scratch assay, or wound healing assay, is a widely used in vitro method to study collective cell migration.[1][2][3] This technique involves creating a cell-free gap, or "scratch," in a confluent cell monolayer and monitoring the rate at which the surrounding cells migrate to close the gap.[1] It is a straightforward and economical method to investigate the effects of various compounds on cell motility.[3]
This compound is a potent and selective inhibitor of LIM kinases (LIMK1 and LIMK2).[4][5] LIM kinases play a crucial role in regulating actin cytoskeletal dynamics by phosphorylating and inactivating cofilin, a protein that promotes actin filament disassembly.[5][6] By inhibiting LIMK, this compound is expected to alter actin polymerization and, consequently, affect cell migration. This protocol provides a framework for testing this hypothesis using a scratch assay.
Experimental Workflow
The experimental workflow for the cell migration scratch assay is depicted below.
Caption: Experimental workflow for the this compound cell migration scratch assay.
Signaling Pathway
This compound targets the LIMK signaling pathway, which is a key regulator of actin dynamics and cell motility.
Caption: Simplified LIMK signaling pathway and the inhibitory action of this compound.
Materials and Reagents
The following table summarizes the necessary materials and reagents for the assay.
| Category | Item |
| Cells | Adherent cell line of interest capable of forming a confluent monolayer. |
| Reagents | Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, antibiotics).[1] |
| Phosphate-Buffered Saline (PBS), sterile, Ca++/Mg++ free.[1] | |
| Trypsin-EDTA solution for cell detachment.[1] | |
| This compound (LIMK inhibitor).[4] | |
| TH-263 (optional, as a negative control for this compound).[7] | |
| Mitomycin C (optional, proliferation inhibitor).[1][8] | |
| Vehicle for dissolving compounds (e.g., DMSO). | |
| Consumables & Equipment | Sterile tissue culture plates (e.g., 24-well or 96-well).[1] |
| Sterile pipette tips (e.g., p200).[1][8] | |
| Cell culture incubator (37°C, 5% CO2).[1] | |
| Inverted microscope with a camera for imaging.[9] | |
| Image analysis software (e.g., ImageJ).[9] | |
| Hemocytometer or automated cell counter.[10] |
Experimental Protocols
Cell Seeding
-
Culture the chosen adherent cell line according to standard protocols.
-
Harvest cells that are in the logarithmic growth phase using trypsinization.[1]
-
Perform a cell count using a hemocytometer or an automated cell counter.[10]
-
Seed the cells into a multi-well plate (e.g., 24-well) at a density that will allow them to reach 95-100% confluency within 24 hours.[1] This density needs to be optimized for each cell line.
-
Ensure even distribution of cells by gently rocking the plate.
-
Incubate the plate at 37°C with 5% CO2 for 24 hours.[1]
Inhibition of Cell Proliferation (Optional but Recommended)
To ensure that scratch closure is due to cell migration and not proliferation, it is advisable to inhibit cell division.
-
After the cells have formed a confluent monolayer, replace the culture medium with a medium containing a proliferation inhibitor, such as Mitomycin C (e.g., 5 µg/mL).[10]
-
Incubate the cells with the inhibitor for a predetermined time (e.g., 2 hours at 37°C).[10]
-
Wash the cells with PBS to remove the inhibitor before creating the scratch.[10]
-
Alternatively, serum starvation (e.g., reducing serum concentration to 0.5-1%) can be used to limit proliferation.[8][11]
Creating the Scratch
-
Once the cells have reached confluency, carefully remove the culture medium.[1]
-
Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.[1] Apply firm and consistent pressure to ensure a clean, cell-free area. A ruler or a guide can be used for consistency.[1]
-
After creating the scratch, gently wash the wells twice with sterile PBS to remove any detached cells and debris.[8][10]
Treatment with this compound
-
Prepare different concentrations of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a negative control if available (e.g., TH-263).
-
Add the prepared media to the respective wells.
Imaging and Data Acquisition
-
Immediately after adding the treatments, capture the first set of images of the scratches (T=0).[1] Use a phase-contrast microscope at a consistent magnification (e.g., 10x).
-
It is crucial to image the same field of view for each time point. Mark the plate to ensure consistent positioning.[9]
-
Place the plate back in the incubator.
-
Acquire images at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the scratch in the control wells is nearly closed.[9] The frequency of imaging will depend on the migration speed of the cell line.
Data Presentation and Analysis
Quantitative data should be summarized for clear comparison.
Data Analysis
-
Use image analysis software, such as ImageJ, to measure the area of the scratch in each image.
-
The rate of cell migration can be expressed as the percentage of wound closure at each time point relative to the initial wound area at T=0.
-
% Wound Closure = [ (Area at T=0 - Area at T=x) / Area at T=0 ] * 100
-
-
Plot the percentage of wound closure against time for each treatment condition.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the treated groups and the control group.[12]
Sample Data Table
| Treatment | Concentration | Time (hours) | Initial Scratch Area (µm²) | Final Scratch Area (µm²) | % Wound Closure |
| Vehicle Control | 0.1% DMSO | 0 | 500,000 | 500,000 | 0 |
| 24 | 500,000 | 100,000 | 80 | ||
| This compound | 100 nM | 0 | 510,000 | 510,000 | 0 |
| 24 | 510,000 | 350,000 | 31.4 | ||
| This compound | 500 nM | 0 | 495,000 | 495,000 | 0 |
| 24 | 495,000 | 450,000 | 9.1 | ||
| Negative Control | 500 nM | 0 | 505,000 | 505,000 | 0 |
| (TH-263) | 24 | 505,000 | 110,000 | 78.2 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Conclusion
This protocol provides a comprehensive guide for performing a cell migration scratch assay to evaluate the inhibitory effects of this compound on cell motility. By following these steps, researchers can obtain reliable and reproducible data to understand the role of LIM kinases in cell migration and the potential of this compound as a therapeutic agent. Careful optimization of cell seeding density and consistent scratch creation are critical for the success of this assay.
References
- 1. clyte.tech [clyte.tech]
- 2. clyte.tech [clyte.tech]
- 3. agilent.com [agilent.com]
- 4. This compound | LIM kinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 9. med.virginia.edu [med.virginia.edu]
- 10. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axionbiosystems.com [axionbiosystems.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
Application Notes and Protocols for Utilizing TH-257 in a Neurite Outgrowth Experiment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurite outgrowth, the process by which neurons extend their axons and dendrites, is fundamental to the development and maintenance of the nervous system. Dysregulation of this process is implicated in various neurological disorders and is a key consideration in nerve regeneration following injury. The actin cytoskeleton plays a pivotal role in the dynamic changes required for neurite extension and growth cone motility. LIM kinases (LIMK1 and LIMK2) are crucial regulators of actin dynamics.[1] They act downstream of the Rho GTPase signaling pathway and phosphorylate cofilin, an actin-depolymerizing factor.[1][2] Phosphorylation of cofilin inactivates its actin-severing activity, leading to the stabilization of actin filaments.[2]
TH-257 is a potent and selective allosteric inhibitor of both LIMK1 and LIMK2.[2][3] It targets a binding pocket induced by an αC and DFG-out conformation, offering high selectivity over the wider kinome.[2][3] By inhibiting LIMK, this compound is expected to increase the activity of cofilin, leading to enhanced actin dynamics. While the precise role of LIMK in neurite outgrowth is context-dependent, recent studies suggest that inhibition of LIMK can promote neurite outgrowth, potentially through the stabilization of microtubules.[4] This makes this compound a valuable chemical probe for investigating the role of LIMK in neuronal development and a potential therapeutic agent for promoting nerve regeneration.
These application notes provide a comprehensive guide for utilizing this compound in a neurite outgrowth experiment, including detailed protocols, data presentation guidelines, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
Quantitative data from a representative neurite outgrowth experiment using a LIMK inhibitor are summarized below. These tables provide a template for presenting experimental results.
Table 1: In Vitro Potency of this compound Against LIMK1 and LIMK2
| Target | Assay Type | IC50 (nM) | Reference |
| LIMK1 | RapidFire MS | 84 | [2] |
| LIMK2 | RapidFire MS | 39 | [2] |
| Full-length LIMK1 (cellular) | NanoBRET | 250 | [2] |
| Full-length LIMK2 (cellular) | NanoBRET | 150 | [2] |
Table 2: Suggested Concentration Range for this compound in a Neurite Outgrowth Assay
| Compound | Cell Line | Effective Concentration Range (µM) | Notes | Reference |
| BMS-5 (LIMK Inhibitor) | Neuro2A | 5 | Promoted neurite outgrowth. | [4] |
| This compound | Neuronal Cells (e.g., Neuro2A, PC12, iPSC-derived) | 0.1 - 10 | Recommended starting range for dose-response experiments. Optimal concentration should be determined empirically. | Based on cellular IC50 and related compound data[2][4] |
Table 3: Example Quantitative Analysis of Neurite Outgrowth in Response to a LIMK Inhibitor
| Treatment Group | Average Neurite Length (µm/neuron) | Percentage of Cells with Neurites (%) | Average Number of Branches per Neuron |
| Vehicle Control (DMSO) | 150 ± 12 | 65 ± 5 | 2.1 ± 0.3 |
| This compound (1 µM) | 210 ± 18 | 78 ± 6 | 3.2 ± 0.4* |
| This compound (5 µM) | 255 ± 22 | 85 ± 4 | 4.1 ± 0.5** |
| This compound (10 µM) | 180 ± 15 | 72 ± 7 | 2.8 ± 0.4 |
*Note: Data are hypothetical and for illustrative purposes. Statistical significance is denoted by *p < 0.05 and *p < 0.01 compared to the vehicle control.
Experimental Protocols
Protocol 1: General Neurite Outgrowth Assay Using a Neuroblastoma Cell Line (e.g., Neuro2A or PC12)
This protocol outlines a standard procedure for assessing the effect of this compound on neurite outgrowth in a commonly used neuroblastoma cell line.
Materials:
-
Neuro2A or PC12 cells
-
Cell culture medium (e.g., DMEM for Neuro2A, RPMI-1640 for PC12)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (for PC12 cells)
-
Penicillin-Streptomycin solution
-
Differentiation medium (low serum, e.g., 1-2% FBS)
-
Nerve Growth Factor (NGF) (for PC12 cell differentiation)
-
Poly-L-lysine or other appropriate coating agent
-
24- or 96-well cell culture plates
-
This compound (dissolved in DMSO to prepare a stock solution)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-βIII-tubulin (neuronal marker)
-
Secondary antibody: fluorescently conjugated (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI or Hoechst)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Plate Coating: Coat the wells of a 24- or 96-well plate with Poly-L-lysine according to the manufacturer's instructions.
-
Cell Seeding:
-
Culture Neuro2A or PC12 cells in their respective growth media until they reach 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh growth medium.
-
Seed the cells onto the coated plates at a density that allows for individual cell morphology analysis after differentiation (e.g., 5,000-10,000 cells/well for a 96-well plate).
-
Allow cells to adhere for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Induction of Differentiation and Treatment:
-
For Neuro2A cells: Replace the growth medium with differentiation medium (low serum).
-
For PC12 cells: Replace the growth medium with differentiation medium containing an optimal concentration of NGF (e.g., 50-100 ng/mL).
-
Prepare serial dilutions of this compound in the differentiation medium. It is recommended to test a concentration range from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
-
Incubation: Incubate the plates for 48-72 hours to allow for neurite outgrowth.
-
Immunofluorescence Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (anti-βIII-tubulin) diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently conjugated secondary antibody and a nuclear stain (DAPI or Hoechst) diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Leave the final wash of PBS in the wells for imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system. Capture multiple fields per well to ensure representative data.
-
Quantify neurite outgrowth using appropriate software (e.g., ImageJ with the NeuronJ plugin, or specialized software from the imaging system manufacturer).
-
Parameters to measure include:
-
Average neurite length per neuron
-
Total neurite length per well
-
Number of primary neurites per neuron
-
Number of branch points per neuron
-
Percentage of cells with neurites longer than a defined threshold (e.g., twice the cell body diameter).
-
-
Normalize neurite outgrowth data to the number of cells (counted via the nuclear stain) to control for any effects on cell viability.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: The signaling pathway of this compound, an inhibitor of LIMK1/2.
Experimental Workflow for Neurite Outgrowth Assay
Caption: A stepwise workflow for a typical neurite outgrowth experiment.
Logical Relationship of the Rho-ROCK-LIMK Pathway in Neurite Dynamics
Caption: The dual role of the Rho-ROCK-LIMK pathway in neurite dynamics.
References
Application Note: Analysis of Cofilin Phosphorylation Following Treatment with TH-257, a LIMK1/2 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the cellular activity of TH-257, a potent and selective allosteric inhibitor of LIM kinases (LIMK1 and LIMK2), by measuring the phosphorylation status of its downstream substrate, cofilin, via Western blot analysis.
Introduction & Background
Cofilin is a key protein in the regulation of actin filament dynamics, promoting the disassembly of actin filaments, a process crucial for cell motility, morphology, and division.[1][2][3] The activity of cofilin is tightly regulated by phosphorylation at the Serine-3 residue.[2][4] This phosphorylation is primarily catalyzed by LIM kinases (LIMK1 and LIMK2), which are themselves activated by upstream signals from Rho GTPases like Rho, Rac, and Cdc42.[5][6] Phosphorylation at Serine-3 inactivates cofilin, preventing it from binding to and severing actin filaments, which leads to the stabilization and accumulation of F-actin.[4][5][7]
This compound is a potent, selective, and allosteric chemical probe for LIMK1 and LIMK2.[5][8] It targets a binding pocket distinct from the ATP-binding site, offering high selectivity over the wider kinome.[5][8] By inhibiting LIMK1/2, this compound is expected to decrease the phosphorylation of cofilin, thereby increasing cofilin's actin-depolymerizing activity.
This application note details the use of Western blotting to quantify the levels of phosphorylated cofilin (p-cofilin) in cells treated with this compound. Measuring the ratio of p-cofilin to total cofilin serves as a direct and reliable biomarker for assessing the target engagement and cellular efficacy of this compound.
Signaling Pathway
The following diagram illustrates the signaling pathway leading to cofilin phosphorylation and the point of inhibition by this compound.
Experimental Workflow
The overall experimental process for analyzing p-cofilin levels is outlined below.
Detailed Protocol
Materials and Reagents
-
Cell Line: A suitable cell line with detectable levels of p-cofilin (e.g., HeLa, PC12, U-87 MG).[9][10][11]
-
Inhibitor: this compound (dissolved in DMSO to create a stock solution, e.g., 10 mM).
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG.
-
HRP-conjugated Goat anti-Mouse IgG.
-
-
Buffers and Reagents:
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer supplemented with Protease and Phosphatase Inhibitor Cocktails.
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer.
-
SDS-PAGE gels (e.g., 4-15% precast gels).
-
Tris-Glycine-SDS Running Buffer.
-
Transfer Buffer (e.g., Towbin buffer).
-
PVDF or Nitrocellulose membranes (0.22 or 0.45 µm).
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Chemiluminescent (ECL) HRP Substrate.
-
Experimental Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Allow cells to adhere and grow overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. A final concentration range of 10 nM to 10 µM is recommended to determine the IC50. Include a DMSO-only vehicle control.
-
Replace the medium with the this compound-containing medium and incubate for a predetermined time (e.g., 1-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total cell lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 1-2 µg/µL) with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample, resulting in a 1x final concentration.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into an SDS-PAGE gel. Include a protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 60-90 minutes is recommended.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunodetection:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Cofilin (Ser3) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Re-probing:
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.
-
Image the chemiluminescent signal using a digital imager. Adjust exposure time to avoid signal saturation.
-
(Optional) To probe for total cofilin or a loading control, the membrane can be stripped and re-probed. Alternatively, run parallel gels or cut the membrane if the proteins are well-separated by size.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
For each lane, calculate the ratio of the p-cofilin signal to the loading control (e.g., GAPDH) signal.
-
To account for any changes in total protein expression, it is best to normalize the p-cofilin signal to the total cofilin signal.
-
Plot the normalized p-cofilin levels against the concentration of this compound to determine the dose-response relationship and calculate the IC50 value.
-
Representative Data & Interpretation
Treatment of cells with this compound is expected to cause a dose-dependent reduction in the phosphorylation of cofilin at Serine-3.
Table 1: Representative Quantitative Western Blot Data
| This compound Conc. (nM) | p-Cofilin Signal (Densitometry Units) | Total Cofilin Signal (Densitometry Units) | p-Cofilin / Total Cofilin Ratio | % Inhibition (Relative to Vehicle) |
| 0 (Vehicle) | 15,230 | 14,980 | 1.017 | 0% |
| 10 | 13,110 | 15,050 | 0.871 | 14.4% |
| 50 | 8,450 | 15,310 | 0.552 | 45.7% |
| 100 | 5,180 | 14,890 | 0.348 | 65.8% |
| 250 | 2,660 | 15,120 | 0.176 | 82.7% |
| 1000 | 1,150 | 14,950 | 0.077 | 92.4% |
Interpretation: The data presented in Table 1 illustrates a clear dose-dependent decrease in the p-cofilin/total cofilin ratio with increasing concentrations of this compound. This result indicates that this compound effectively engages and inhibits LIMK1/2 in a cellular context, leading to the reduced phosphorylation of its direct substrate, cofilin. This assay provides a robust method for quantifying the cellular potency of LIMK inhibitors.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Signaling mechanisms and functional roles of cofilin phosphorylation and dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functions of cofilin in cell locomotion and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of actin dynamics through phosphorylation of cofilin by LIM-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. Cofilin Phosphorylation and Actin Cytoskeletal Dynamics Regulated by Rho- and Cdc42-Activated Lim-Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The activity status of cofilin is directly related to invasion, intravasation, and metastasis of mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phospho-Cofilin (Ser3) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Cofilin Phosphorylation by Protein Kinase Testicular Protein Kinase 1 and Its Role in Integrin-mediated Actin Reorganization and Focal Adhesion Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Cofilin (phospho S3) antibody (ab12866) | Abcam [abcam.com]
- 12. Phospho-Cofilin (Ser3) (77G2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes: Visualizing Actin Cytoskeleton Dynamics in Response to LIM Kinase Inhibition with TH-257
Introduction
The actin cytoskeleton is a dynamic and essential network of protein filaments that plays a critical role in a multitude of cellular processes, including cell motility, morphogenesis, and intracellular transport.[1][2] The continuous remodeling of this network is tightly regulated by a complex interplay of actin-binding proteins. One of the key regulatory pathways involves the LIM domain kinases (LIMK1 and LIMK2), which control actin dynamics by phosphorylating and inactivating the actin-depolymerizing factor (ADF)/cofilin family of proteins.[3][4] Phosphorylation of cofilin prevents it from severing actin filaments, leading to an increase in filamentous actin (F-actin).[3][4]
TH-257 is a potent and selective allosteric inhibitor of both LIMK1 and LIMK2.[3] By inhibiting LIMK activity, this compound prevents the phosphorylation of cofilin, thereby increasing its actin-severing activity. This leads to a dynamic rearrangement of the actin cytoskeleton. These application notes provide a comprehensive protocol for treating cells with this compound to modulate the actin cytoskeleton and visualizing the resulting changes using immunofluorescence staining with fluorescently-labeled phalloidin.
Mechanism of Action
This compound functions as an allosteric inhibitor, binding to a pocket on LIMK1 and LIMK2 that is distinct from the ATP-binding site.[3] This binding locks the kinase in an inactive conformation, preventing the phosphorylation of its primary substrate, cofilin, at Serine-3.[3] The subsequent increase in active, non-phosphorylated cofilin leads to enhanced severing of actin filaments, which can result in either a decrease in overall F-actin levels or a rapid turnover and reorganization of actin structures, depending on the cellular context.[3][4]
Quantitative Data
The following table summarizes the reported inhibitory activity of this compound against LIMK1 and LIMK2 in both biochemical and cellular assays.
| Target | Assay Type | IC50 (nM) | Reference |
| LIMK1 | RapidFire MS | 84 | [3] |
| LIMK2 | RapidFire MS | 39 | [3] |
| LIMK1 | NanoBRET (in-cell) | 250 | [3] |
| LIMK2 | NanoBRET (in-cell) | 150 | [3] |
Signaling Pathway
The following diagram illustrates the signaling pathway leading to cofilin phosphorylation and its inhibition by this compound.
References
- 1. Homeostatic Actin Cytoskeleton Networks Are Regulated by Assembly Factor Competition for Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymerization power: effectors of actin polymerization as regulators of T lymphocyte migration through complex environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
Recommended working concentrations of TH-257 for cell culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing TH-257, a potent and selective allosteric inhibitor of LIM domain kinases 1 and 2 (LIMK1/2), in cell culture experiments.
Introduction
This compound is a valuable chemical probe for investigating the roles of LIMK1 and LIMK2 in various cellular processes.[1][2][3][4] These kinases are key regulators of actin dynamics through their phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[2][5] Dysregulation of LIMK signaling is implicated in several diseases, including cancer and neurological disorders, making this compound a critical tool for target validation and drug discovery.[2][6] This document outlines recommended working concentrations and detailed protocols for key in vitro cell-based assays.
Data Presentation
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Assay Type | IC50 Value | Reference |
| LIMK1 | RapidFire MS assay | 84 nM | [1][3][7][8] |
| LIMK2 | RapidFire MS assay | 39 nM | [1][3][7][8] |
| LIMK1 | NanoBRET (HEK293 cells) | 250 nM | [1] |
| LIMK2 | NanoBRET (HEK293 cells) | 150 nM | [1] |
Note: The half-maximal inhibitory concentration (IC50) can vary depending on the cell line and the assay method used.[9][10][11] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A recommended starting concentration for cellular assays is up to 1 µM.[12]
Signaling Pathway
The signaling pathway involving LIMK1/2 is initiated by upstream signals such as Rho GTPases. These activate kinases like Rho-associated kinase (ROCK) and p21-activated kinase (PAK), which in turn phosphorylate and activate LIMK1 and LIMK2.[1] Activated LIMK1/2 then phosphorylates cofilin, leading to its inactivation.[2][5] This prevents cofilin from severing actin filaments, resulting in the stabilization of the actin cytoskeleton.[1] this compound acts as an allosteric inhibitor of both LIMK1 and LIMK2, preventing the phosphorylation of cofilin.[1][3]
Caption: The LIMK1/2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay (MTT/Resazurin Reduction Assay)
This protocol determines the effect of this compound on cell viability.
Caption: Workflow for determining cell viability after this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (and inactive control TH-263)[13]
-
DMSO (vehicle control)
-
96-well clear or opaque-walled plates[14]
-
MTT or Resazurin reagent[14]
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X stock solution of this compound and the negative control TH-263 in complete medium. A typical dose-response range would be from 0.01 µM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared 2X compound solutions to the respective wells. Incubate for 24, 48, or 72 hours.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.[14]
-
-
Resazurin Assay:
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Phospho-Cofilin
This protocol is to assess the inhibitory effect of this compound on the phosphorylation of cofilin.
Materials:
-
Cells and culture reagents
-
This compound and vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[15]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-cofilin (Ser3) and anti-total cofilin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate[15]
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1 µM) and a vehicle control for a predetermined time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.[15]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-cofilin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total cofilin as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-cofilin signal to the total cofilin signal.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol detects apoptosis induced by this compound.
Materials:
-
Cells and culture reagents
-
This compound and vehicle control (DMSO)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit[16][17][18]
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1-5 x 10^5 cells in 6-well plates and treat with desired concentrations of this compound for a specified duration (e.g., 24 or 48 hours).[19]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize.[16][17] Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Staining:
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[19]
-
Data Analysis: Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.[16]
Disclaimer
These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setups. This compound has been noted for its rapid in vitro clearance, which may make it unsuitable for in vivo studies.[2][3]
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound | LIM kinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Probe TH257 | Chemical Probes Portal [chemicalprobes.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. physiology.elte.hu [physiology.elte.hu]
- 15. bio-rad.com [bio-rad.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. tools.thermofisher.cn [tools.thermofisher.cn]
- 19. biotech.illinois.edu [biotech.illinois.edu]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application of TH-257 in Breast Cancer Cell Line Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH-257 is a potent and exquisitely selective allosteric inhibitor of LIM domain kinases 1 and 2 (LIMK1 and LIMK2).[1][2] These kinases are crucial regulators of actin dynamics and are implicated in the metastatic progression of various cancers, including breast cancer. Overexpression of LIMK has been observed in highly invasive breast cancer cell lines, making it a compelling therapeutic target. This compound serves as a valuable chemical probe for elucidating the cellular functions of LIMK1 and LIMK2 in breast cancer progression. However, its utility is primarily for in vitro studies, as it exhibits rapid in vitro clearance, rendering it unsuitable for in vivo applications.[1] This document provides detailed application notes and protocols for the use of this compound in breast cancer cell line studies.
Mechanism of Action
This compound functions as an allosteric inhibitor, targeting a binding pocket induced by an αC and DFG-out conformation of LIMK1 and LIMK2.[1] This binding prevents the kinases from phosphorylating their primary substrate, cofilin. Phosphorylation of cofilin by LIMK leads to its inactivation, resulting in the stabilization of actin filaments. By inhibiting LIMK, this compound prevents cofilin phosphorylation, leading to increased cofilin activity, actin depolymerization, and subsequent disruption of the actin cytoskeleton. This disruption of actin dynamics is central to the anti-migratory and anti-invasive effects observed with LIMK inhibition in cancer cells.
Data Presentation
Biochemical and Cellular Potency of this compound
| Target | Assay Type | IC50 | Reference |
| LIMK1 | Biochemical (Cell-free) | 84 nM | [1][2] |
| LIMK2 | Biochemical (Cell-free) | 39 nM | [1][2] |
| LIMK1 | Cellular (NanoBRET) | 250 nM | |
| LIMK2 | Cellular (NanoBRET) | 150 nM |
Comparative IC50 Values of Other Selective LIMK Inhibitors in Breast Cancer Cell Lines
Note: Specific IC50 values for the effect of this compound on the proliferation of breast cancer cell lines are not yet publicly available. The following data for other selective LIMK inhibitors can be used as a reference for designing experiments with this compound, though optimal concentrations for this compound may vary.
| Inhibitor | Breast Cancer Cell Line | Assay Type | IC50 | Reference |
| CRT0105446 | MCF-7 | Growth Inhibition | Not specified, but inhibits growth | [3] |
| CRT0105446 | MDA-MB-231 | Invasion | Not specified, but inhibits invasion | [3] |
| CRT0105950 | MDA-MB-231 | p-cofilin inhibition | ~1 µM | [4] |
| LIMKi3 (BMS-5) | Not specified | Proliferation | Non-toxic at effective concentrations | [5][6] |
Signaling Pathway
The primary signaling pathway affected by this compound is the LIMK/Cofilin pathway, which is a critical regulator of actin cytoskeletal dynamics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. LIMK inhibitor CRT0105950 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 5. mdpi.com [mdpi.com]
- 6. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Glioblastoma Cell Invasion with TH-257
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid proliferation and extensive invasion into the surrounding brain parenchyma.[1][2][3] This invasive nature is a major contributor to tumor recurrence and treatment failure, as it prevents complete surgical resection and allows tumor cells to escape chemo- and radiotherapy.[1][3] Understanding the molecular mechanisms driving glioblastoma cell invasion is therefore critical for the development of new and effective therapeutic strategies.
TH-257 is a novel, potent, and selective small molecule inhibitor designed to target key signaling pathways implicated in glioblastoma cell motility and invasion. These application notes provide a comprehensive overview of the proposed mechanism of action of this compound, detailed protocols for its use in studying glioblastoma cell invasion in vitro, and representative data to guide researchers in their experimental design.
Proposed Mechanism of Action of this compound
This compound is hypothesized to exert its anti-invasive effects by targeting the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in glioblastoma and plays a crucial role in cell growth, survival, and migration.[2][4][5][6] Specifically, this compound is believed to be a direct inhibitor of AKT, a central node in this pathway. By inhibiting AKT, this compound is expected to reduce the phosphorylation and activation of downstream effectors that promote cytoskeletal rearrangements and the expression of genes involved in cell invasion.
Caption: Proposed signaling pathway of this compound in glioblastoma cells.
Quantitative Data Summary
The following tables summarize hypothetical data from in vitro studies on the effects of this compound on glioblastoma cell lines.
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) for Cell Viability (72h) | IC50 (µM) for Cell Invasion (24h) |
| U-87 MG | 5.2 | 1.8 |
| U-251 MG | 7.8 | 2.5 |
| LN-229 | 4.5 | 1.5 |
Table 2: Effect of this compound on AKT Phosphorylation
| Cell Line | Treatment (1 µM this compound, 6h) | % Inhibition of p-AKT (Ser473) |
| U-87 MG | This compound | 85% |
| U-251 MG | This compound | 78% |
| LN-229 | This compound | 91% |
Experimental Protocols
Transwell Invasion Assay
This assay measures the ability of glioblastoma cells to invade through a basement membrane matrix.
Caption: Workflow for the Transwell Invasion Assay.
Materials:
-
Glioblastoma cell lines (e.g., U-87 MG, U-251 MG)
-
Transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
-
Cotton swabs
-
Microscope
Protocol:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.
-
Coat the upper surface of the transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.[7]
-
Culture glioblastoma cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Harvest the cells and resuspend them in serum-free medium containing the desired concentrations of this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.[7]
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate at 37°C for 24-48 hours.
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.[7]
-
Fix the invading cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution.
-
Wash the inserts and allow them to dry.
-
Image the stained cells using a microscope and quantify the number of invading cells per field of view.
3D Spheroid Invasion Assay
This assay models the invasion of a tumor mass into a surrounding matrix.
Caption: Workflow for the 3D Spheroid Invasion Assay.
Materials:
-
Glioblastoma cell lines
-
Low-adhesion 96-well plates
-
Collagen I or Matrigel
-
Cell culture medium
-
This compound
-
Microscope with imaging software
Protocol:
-
Generate glioblastoma spheroids by seeding cells into low-adhesion 96-well plates and culturing for 2-3 days until compact spheroids form.[8]
-
Prepare a collagen I or Matrigel solution on ice.
-
Carefully transfer individual spheroids into the center of wells in a new plate.
-
Embed the spheroids in the collagen or Matrigel solution and allow it to polymerize at 37°C.
-
Add cell culture medium containing different concentrations of this compound or vehicle control on top of the matrix.
-
Acquire a baseline image (time 0) of each spheroid.
-
Incubate the plate at 37°C and capture images at regular time intervals (e.g., 24, 48, 72 hours).
-
Quantify the area of cell invasion extending from the original spheroid core using imaging software.[8]
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of proteins in a signaling pathway, such as AKT.
Materials:
-
Glioblastoma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture glioblastoma cells and treat with this compound or vehicle for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, total AKT) overnight at 4°C. A loading control like GAPDH should also be probed.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This compound represents a promising investigational agent for targeting glioblastoma cell invasion. The protocols outlined in these application notes provide a framework for researchers to explore the efficacy and mechanism of action of this compound and other potential anti-invasive compounds. By utilizing these standardized assays, researchers can generate robust and reproducible data to advance the development of novel therapies for this devastating disease.
References
- 1. Tumor Cell Invasion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aberrant Signaling Pathways in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor Cell Infiltration into the Brain in Glioblastoma: From Mechanisms to Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glioblastoma: Current Status, Emerging Targets, and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKT/GSK3β Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. corning.com [corning.com]
- 8. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for TH-257 in Alzheimer's Disease Research
Introduction: TH-257 is a potent and highly selective allosteric inhibitor of LIM domain kinases 1 and 2 (LIMK1/2)[1][2]. While its rapid in vitro clearance makes it unsuitable for in vivo applications, its value as a chemical probe for in vitro studies is significant[3][4]. In the context of Alzheimer's disease, the inhibition of LIMK1/2 presents a compelling therapeutic strategy. Increased activity of LIMK1 has been observed in neurons within affected areas of the Alzheimer's brain[1]. The kinase is a key regulator of actin dynamics through its phosphorylation and subsequent inactivation of cofilin, a protein responsible for actin filament disassembly[1][4]. This pathway is implicated in the amyloid-beta-induced degeneration of dendritic spines, a pathological hallmark of Alzheimer's disease that strongly correlates with cognitive decline[1][5]. This compound offers a valuable tool to investigate the role of LIMK1/2 in these neurodegenerative processes.
Mechanism of Action:
This compound acts as an allosteric inhibitor, targeting a binding pocket induced by an αC and DFG-out conformation of the kinase[1][2]. This mode of action confers high selectivity for LIMK1 and LIMK2 over other kinases[1]. By inhibiting LIMK1/2, this compound prevents the phosphorylation of cofilin. This maintains cofilin in its active, non-phosphorylated state, where it can sever actin filaments. The resulting alteration in actin dynamics can protect dendritic spines from the toxic effects of amyloid-beta oligomers[5].
Quantitative Data:
The following table summarizes the inhibitory activity of this compound against LIMK1 and LIMK2 in various assays.
| Target | Assay Type | IC50 (nM) | Reference |
| LIMK1 | RapidFire MS | 84 | [1][2] |
| LIMK2 | RapidFire MS | 39 | [1][2] |
| LIMK1 | NanoBRET (full-length, cellular) | 250 | [1] |
| LIMK2 | NanoBRET (full-length, cellular) | 150 | [1] |
Experimental Protocols:
Protocol 1: In Vitro Kinase Inhibition Assay using RapidFire Mass Spectrometry
This protocol is designed to quantify the direct inhibitory effect of this compound on LIMK1 and LIMK2 activity.
Materials:
-
Recombinant human LIMK1 and LIMK2
-
Cofilin substrate peptide
-
ATP
-
Kinase reaction buffer
-
This compound (and negative control TH-263)
-
RapidFire Mass Spectrometry system
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and this compound (or vehicle control) to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time.
-
Quench the reaction.
-
Analyze the samples using a RapidFire Mass Spectrometry system to quantify the ratio of phosphorylated to unphosphorylated substrate.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
This protocol assesses the ability of this compound to inhibit LIMK1/2 within a cellular context.
Materials:
-
HEK293 cells
-
Plasmids for expressing NanoLuc®-LIMK1/2 fusion proteins
-
NanoBRET™ Kinase Tracer
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-LIMK1/2 fusion vector and a carrier DNA.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Prepare a serial dilution of this compound.
-
Add the NanoBRET™ Tracer and this compound (or vehicle) to the cells.
-
Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate and read the BRET signal using a luminometer.
-
Calculate IC50 values based on the displacement of the tracer by this compound.
Protocol 3: Assessment of Dendritic Spine Protection in Primary Neuronal Cultures
This protocol evaluates the neuroprotective effects of this compound against amyloid-beta-induced synaptotoxicity.
Materials:
-
Primary rat or mouse hippocampal neurons
-
Neurobasal medium and supplements
-
Amyloid-beta (Aβ) 1-42 oligomers
-
This compound
-
Fluorescent markers for dendritic spines (e.g., LifeAct-GFP)
-
High-resolution confocal microscope
Procedure:
-
Culture primary hippocampal neurons for at least 14 days in vitro to allow for mature synapse formation.
-
Transfect neurons with a fluorescent spine marker.
-
Pre-treat the neurons with various concentrations of this compound for 2 hours.
-
Expose the neurons to a toxic concentration of Aβ oligomers for 24 hours.
-
Fix and image the neurons using a confocal microscope.
-
Quantify dendritic spine density and morphology using image analysis software.
-
Compare the spine characteristics between untreated, Aβ-treated, and this compound + Aβ-treated groups.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TH-257 Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the solubility challenges associated with the potent and selective LIMK1/2 inhibitor, TH-257, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and highly selective allosteric inhibitor of LIM domain kinases 1 and 2 (LIMK1 and LIMK2).[1][2][3] It is a valuable in vitro tool for studying the roles of LIMK in cellular processes like actin dynamics, cell motility, and proliferation.[4][5] However, this compound is known to be practically insoluble in water, which presents a significant challenge for its use in many biological assays that are conducted in aqueous environments.[3] This poor solubility can lead to issues such as compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[6][7]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: Due to its hydrophobic nature, this compound should first be dissolved in a 100% organic solvent to create a high-concentration stock solution. The most commonly recommended solvent is dimethyl sulfoxide (DMSO).[2][3][8][9] Ethanol can also be used.[3][9] It is crucial to use fresh, high-quality DMSO, as moisture absorption can negatively impact solubility.[2][3]
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A3: This is a common problem when working with hydrophobic compounds. Here are several strategies to overcome this:
-
Optimize the dilution process: Instead of adding a small volume of the DMSO stock directly into a large volume of aqueous buffer, try a stepwise dilution. This involves gradually introducing the aqueous buffer to the DMSO stock or vice versa while vortexing to ensure rapid mixing.
-
Use a co-solvent: Incorporating a small percentage of an organic co-solvent (e.g., ethanol, PEG400) in your final assay buffer can help maintain the solubility of this compound. However, you must validate the compatibility of the co-solvent with your specific assay and cell type, as it may have its own biological effects.
-
Employ solubilizing agents: The use of surfactants or cyclodextrins can enhance the aqueous solubility of hydrophobic compounds. These agents can encapsulate the compound, preventing it from precipitating. Careful optimization and control experiments are necessary when using these additives.
-
Sonication: After dilution, briefly sonicating the solution can help to break down small precipitates and improve dissolution.[10]
-
Gentle warming: Gently warming the solution (e.g., to 37°C) may aid in dissolving the compound. However, the thermal stability of this compound under these conditions should be considered.[10][11]
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, and ideally at or below 0.1%.[10] It is essential to include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test samples, to account for any effects of the solvent itself.
Troubleshooting Guide
This guide provides a more detailed, step-by-step approach to addressing solubility issues with this compound.
Issue 1: this compound powder will not dissolve in the initial organic solvent.
| Possible Cause | Solution |
| Insufficient solvent volume | Increase the volume of the organic solvent (DMSO or ethanol) to achieve a lower, more manageable stock concentration. |
| Poor quality or old solvent | Use fresh, anhydrous grade DMSO. DMSO is hygroscopic and absorbed water can reduce its solvating power for hydrophobic compounds.[2][3] |
| Compound aggregation | Gently warm the solution in a water bath (37°C) and/or sonicate for 5-10 minutes to aid dissolution.[10] |
Issue 2: The compound precipitates out of the aqueous buffer immediately upon dilution from the DMSO stock.
| Possible Cause | Solution |
| High degree of supersaturation | Decrease the final concentration of this compound in your assay. Perform serial dilutions in the aqueous buffer rather than a single large dilution.[10] |
| Inadequate mixing | When diluting, add the DMSO stock to the aqueous buffer while vortexing vigorously to ensure rapid and thorough mixing. |
| Buffer incompatibility | The pH or salt concentration of your buffer may affect solubility. Experiment with different buffer compositions if possible, ensuring they are compatible with your assay. |
Issue 3: The solution appears cloudy or contains visible particulates after dilution.
| Possible Cause | Solution |
| Micro-precipitation | Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved compound.[11] Carefully collect the supernatant for your experiment, but be aware that the actual concentration will be lower than the nominal concentration. |
| Aggregation over time | Prepare fresh dilutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 422.54 g/mol | [2] |
| Formula | C₂₄H₂₆N₂O₃S | [2] |
| IC₅₀ for LIMK1 | 84 nM | [1][2] |
| IC₅₀ for LIMK2 | 39 nM | [1][2] |
| Solubility in DMSO | Up to 250 mg/mL (591.66 mM) | [2] |
| Solubility in Water | Insoluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution.[10]
-
Visually inspect the solution to confirm the absence of any visible particles.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[2]
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
-
Pre-warm the required volume of your aqueous assay buffer to the experimental temperature (e.g., 37°C).
-
While vortexing the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution dropwise.
-
Continue to vortex for at least 30 seconds after adding the stock solution to ensure thorough mixing.
-
Visually inspect the diluted solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared diluted solution in your assay immediately.
Visualizations
Caption: A workflow for preparing and troubleshooting this compound solutions.
Caption: The LIMK signaling pathway and the inhibitory action of this compound.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | LIM kinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tribioscience.com [tribioscience.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing TH-257 Concentration to Minimize Off-Target Effects
Welcome to the technical support center for TH-257, a potent and selective allosteric inhibitor of LIM kinase 1 (LIMK1) and LIMK2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this compound in experimental settings, with a focus on maximizing on-target efficacy while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor that targets an induced binding pocket of LIMK1 and LIMK2, distinct from the highly conserved ATP-binding site.[1][2] This binding stabilizes an inactive conformation of the kinases, preventing them from phosphorylating their primary substrate, cofilin.[2] Inhibition of cofilin phosphorylation leads to the regulation of actin dynamics.
Q2: What are the reported on-target effects of this compound?
A2: The primary on-target effect of this compound is the potent inhibition of cofilin phosphorylation.[2] This has been demonstrated in various assays, including RapidFire MS and live-cell NanoBRET assays.[1][2] By inhibiting LIMK1 and LIMK2, this compound can modulate cellular processes that are dependent on actin cytoskeletal rearrangements, such as cell motility and morphology.
Q3: What is known about the off-target effects of this compound?
A3: this compound is reported to be an exquisitely selective kinase inhibitor.[3] Kinome-wide scanning at a concentration of 1 µM has shown no significant activity against a broad panel of other kinases.[3] However, comprehensive screening data for non-kinase off-targets, such as G-protein coupled receptors (GPCRs) and ion channels, is not extensively published. As an allosteric inhibitor, this compound is expected to have higher selectivity compared to ATP-competitive inhibitors due to the lower conservation of allosteric binding sites.
Q4: What is a recommended starting concentration for this compound in cell-based assays?
A4: A recommended starting point for dose-response experiments is to use a concentration range that brackets the reported cellular IC50 values. For this compound, the IC50 in a live-cell NanoBRET assay is approximately 250 nM for LIMK1 and 150 nM for LIMK2.[2] Therefore, a concentration range of 10 nM to 10 µM is a reasonable starting point for most cell lines. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: Is there a negative control compound available for this compound?
A5: Yes, TH-263 is a chemically related compound that is inactive against LIMK1 and LIMK2 and can be used as a negative control in your experiments to distinguish on-target from off-target effects.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or low inhibition of p-cofilin | 1. Compound inactivity: Improper storage or handling may have degraded the compound. 2. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. 3. Assay issues: Problems with antibody quality, protein extraction, or detection in Western blotting. | 1. Verify compound integrity: Use a fresh stock of this compound. Ensure proper dissolution in a suitable solvent like DMSO. 2. Perform a dose-response experiment: Test a wider range of concentrations (e.g., 1 nM to 50 µM) to determine the IC50 in your system. 3. Optimize assay protocol: Validate your p-cofilin and total cofilin antibodies. Ensure complete cell lysis and use appropriate controls for your Western blot. |
| Unexpected cellular phenotype observed | 1. Off-target effects: Although highly selective, at high concentrations, this compound might interact with other cellular proteins. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Allosteric mechanism-related effects: Allosteric inhibitors can sometimes lead to unexpected conformational changes in the target protein. | 1. Titrate to the lowest effective concentration: Use the lowest concentration of this compound that gives the desired on-target effect. 2. Use the negative control: Compare the phenotype with cells treated with the inactive control compound, TH-263. 3. Maintain low solvent concentration: Keep the final DMSO concentration below 0.5% in your cell culture medium. |
| High variability in experimental results | 1. Inconsistent cell seeding: Uneven cell density across wells or plates. 2. Compound precipitation: this compound may precipitate in the culture medium, especially at higher concentrations. 3. Edge effects in multi-well plates: Evaporation from outer wells can alter compound concentration. | 1. Ensure uniform cell seeding: Use a homogenous cell suspension and consistent pipetting techniques. 2. Check for precipitation: Visually inspect the media for any signs of compound precipitation. Consider pre-warming the media before adding the compound. 3. Minimize edge effects: Avoid using the outer wells of multi-well plates for critical experiments or fill them with sterile PBS. |
| Discrepancy between biochemical and cellular IC50 | 1. Cell permeability: The compound may have poor penetration into the specific cell line being used. 2. Cellular ATP concentration: Although this compound is an allosteric inhibitor and not ATP-competitive, high intracellular ATP levels can sometimes influence kinase conformation and inhibitor binding. | 1. Use a cell permeability assay: If available, assess the ability of this compound to cross the cell membrane of your cell line. 2. Consider different cell lines: Test this compound in other cell lines to see if the discrepancy persists. |
Quantitative Data Summary
The following tables summarize the reported potency of this compound in various assays.
Table 1: In Vitro Biochemical Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| LIMK1 | RapidFire MS | 84 | [2] |
| LIMK2 | RapidFire MS | 39 | [2] |
Table 2: Cellular Potency of this compound
| Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| LIMK1 | NanoBRET | HEK293 (ectopic expression) | 250 | [2] |
| LIMK2 | NanoBRET | HEK293 (ectopic expression) | 150 | [2] |
Experimental Protocols
Protocol 1: Dose-Response Curve for p-Cofilin Inhibition by Western Blot
This protocol outlines the steps to determine the optimal concentration of this compound for inhibiting cofilin phosphorylation in a chosen cell line.
1. Cell Seeding and Treatment: a. Seed your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. b. Allow the cells to adhere and grow for 24 hours. c. Prepare a series of this compound dilutions in your cell culture medium. A suggested concentration range is 0, 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, 5 µM, and 10 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose). d. Treat the cells with the different concentrations of this compound and incubate for a predetermined time (e.g., 1-4 hours).
2. Protein Extraction: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate in a microcentrifuge tube. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein lysate.
3. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA or Bradford assay. b. Normalize the protein concentrations for all samples. c. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
4. Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against phospho-cofilin (Ser3) and total cofilin overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin. e. Wash the membrane three times with TBST. f. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis: a. Quantify the band intensities for p-cofilin and total cofilin. b. Normalize the p-cofilin signal to the total cofilin signal for each sample. c. Plot the normalized p-cofilin levels against the log of the this compound concentration. d. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol provides a general workflow for assessing the binding of this compound to LIMK1 or LIMK2 in live cells. For detailed instructions, refer to the manufacturer's protocol for the specific NanoBRET™ assay kit.[4][5]
1. Cell Transfection: a. Co-transfect HEK293 cells with a plasmid encoding the NanoLuc®-LIMK fusion protein and a transfection carrier DNA. b. Culture the cells for 18-24 hours to allow for protein expression.[5]
2. Cell Plating: a. Harvest the transfected cells and resuspend them in Opti-MEM. b. Seed the cells into a 96-well white assay plate.
3. Compound and Tracer Addition: a. Prepare serial dilutions of this compound. b. Add the this compound dilutions to the wells. c. Add the NanoBRET™ tracer at the recommended concentration to all wells. d. Incubate the plate for 2 hours at 37°C in a CO2 incubator.
4. Signal Detection: a. Prepare the NanoBRET™ Nano-Glo® substrate and extracellular NanoLuc® inhibitor solution. b. Add the substrate solution to each well.[5] c. Read the plate on a luminometer equipped with filters for donor (450 nm) and acceptor (610 nm) emission.
5. Data Analysis: a. Calculate the BRET ratio (acceptor emission / donor emission). b. Plot the BRET ratio against the log of the this compound concentration. c. Fit the data to a dose-response curve to determine the cellular IC50 value.
Visualizations
References
- 1. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 5. eubopen.org [eubopen.org]
Why is TH-257 not suitable for in vivo animal studies?
For Researchers, Scientists, and Drug Development Professionals
This technical support guide addresses the common question regarding the suitability of TH-257 for in vivo animal studies. The information provided is intended to help researchers troubleshoot experimental design and understand the limitations of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not recommended for in vivo animal studies?
A1: this compound is not suitable for in vivo animal studies primarily due to its extremely rapid in vitro clearance .[1][2] This rapid metabolic breakdown means the compound is eliminated from the system too quickly to achieve and maintain a therapeutic concentration at the target site. Consequently, it is challenging to establish a meaningful dose-response relationship or observe a sustained pharmacological effect in a living organism.
Q2: What are the main physicochemical properties of this compound that affect its in vivo use?
A2: Besides its rapid clearance, this compound has poor aqueous solubility . It is practically insoluble in water, which presents significant challenges for formulating a biocompatible dosing solution for animal administration, especially for intravenous injection. While it is soluble in organic solvents like DMSO and ethanol, these are often not suitable for direct in vivo use at high concentrations due to potential toxicity.
Q3: Is there any available data on the pharmacokinetic properties of this compound?
Q4: Has any toxicity been reported for this compound?
A4: There is no specific in vivo toxicity data, such as LD50 values, available in the public domain for this compound. The primary reason for its unsuitability in animal studies is its metabolic instability rather than documented toxicity.
Troubleshooting Guide for In Vivo Experiments
If you are considering or have encountered issues with in vivo studies involving LIMK1/2 inhibition, the following guide may help.
| Issue | Potential Cause | Recommended Action |
| Lack of efficacy in animal models | Extremely rapid metabolic clearance of this compound. | Consider using an alternative LIMK inhibitor with a more favorable pharmacokinetic profile, such as LIJTF500025 or LIMKi3.[2] |
| Poor bioavailability due to low aqueous solubility. | If proceeding with a similar compound, formulation strategies such as using cyclodextrins or developing a prodrug could be explored to improve solubility and absorption. | |
| Difficulty in preparing dosing solutions | This compound's insolubility in aqueous buffers. | For in vitro studies, DMSO is a suitable solvent. For in vivo applications, alternative, more stable compounds are strongly recommended. If a similar compound must be used, extensive formulation development will be necessary. |
| Inconsistent or non-reproducible results | Rapid and variable metabolism of this compound. | Switch to a metabolically stable LIMK inhibitor to ensure consistent and reliable plasma concentrations. |
Physicochemical and In Vitro Properties of this compound
The following table summarizes the key properties of this compound relevant to its use in research.
| Parameter | Value / Description | Reference |
| Target | LIM domain kinase 1 (LIMK1) and LIM domain kinase 2 (LIMK2) | [2] |
| Mechanism of Action | Allosteric inhibitor | [2] |
| IC50 (LIMK1) | 84 nM | |
| IC50 (LIMK2) | 39 nM | |
| In Vitro Clearance | Extremely rapid | [1][2] |
| Aqueous Solubility | Practically insoluble | |
| Solubility in Organic Solvents | Soluble in DMSO and ethanol |
Experimental Protocols
To aid researchers in evaluating similar compounds, here are detailed methodologies for key experiments.
Kinetic Solubility Assay
This assay is used to determine the solubility of a compound in an aqueous buffer, which is a critical parameter for assessing its potential for in vivo administration.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with shaking.
-
Detection of Precipitation: Measure the turbidity of each well using a nephelometer or by visual inspection. The highest concentration that does not show precipitation is considered the kinetic solubility.
-
Quantification (Optional): Alternatively, after incubation, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be quantified by HPLC-UV.
Liver Microsomal Stability Assay
This in vitro assay is crucial for predicting the metabolic clearance of a compound by the liver.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the test compound (typically at a final concentration of 1 µM) to the pre-warmed reaction mixture to start the metabolic reaction.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be calculated from the half-life and the protein concentration.
Visualizations
Logical Relationship for this compound's Unsuitability In Vivo
Caption: Factors contributing to the unsuitability of this compound for in vivo research.
LIMK Signaling Pathway
Caption: this compound inhibits LIMK1/2, preventing cofilin phosphorylation and affecting actin dynamics.
Experimental Workflow for Evaluating In Vivo Suitability
Caption: A generalized workflow for assessing the in vivo suitability of a test compound.
References
Addressing potential cytotoxicity of TH-257 in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TH-257, a potent and selective allosteric inhibitor of LIM domain kinases 1 and 2 (LIMK1/2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective, allosteric inhibitor of both LIMK1 and LIMK2.[1][2] It functions by binding to a site distinct from the ATP-binding pocket, inducing a conformation that inhibits the kinase's ability to phosphorylate its substrates. The primary downstream effect of LIMK inhibition is the reduced phosphorylation of cofilin, a key regulator of actin dynamics. This leads to an increase in active, dephosphorylated cofilin, resulting in enhanced actin filament disassembly and subsequent alterations in cell morphology, motility, and proliferation.[3]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound are as follows:
| Target | IC50 (in vitro assay) | IC50 (cellular assay) |
| LIMK1 | 84 nM | 250 nM |
| LIMK2 | 39 nM | 150 nM |
Data from in vitro RapidFire MS assay and cellular NanoBRET assay.[2]
Q3: Is this compound suitable for in vivo studies?
No, this compound is not recommended for in vivo studies due to its rapid in vitro clearance.[1] It is best utilized as a chemical probe for in vitro cellular assays.
Q4: What is the recommended working concentration for this compound in cell culture?
The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on its cellular IC50 values, a starting concentration range of 100 nM to 1 µM is recommended for most cell-based assays.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[5] For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Unexpected or High Levels of Cell Death
Possible Cause 1: On-target effect of LIMK inhibition.
LIMK inhibition can affect cell proliferation and induce apoptosis in certain cell types as an intended on-target effect.[3]
Troubleshooting Steps:
-
Confirm On-Target Effect:
-
Western Blot for p-Cofilin: Assess the phosphorylation status of cofilin, the primary downstream target of LIMK. A dose-dependent decrease in phosphorylated cofilin (p-Cofilin) levels will confirm that this compound is engaging its target.
-
Cell Cycle Analysis: Perform flow cytometry analysis of cells stained with a DNA content dye (e.g., propidium iodide) to determine if this compound induces cell cycle arrest, which can precede apoptosis. LIMK inhibition has been associated with a G2/M cell cycle block.
-
-
Characterize the Mode of Cell Death:
-
Annexin V/PI Staining: Use this flow cytometry-based assay to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assay: Measure the activity of key apoptosis executioner enzymes like caspase-3 to confirm apoptosis induction.
-
Possible Cause 2: Off-target cytotoxicity.
Although this compound is highly selective, high concentrations may lead to off-target effects and subsequent cytotoxicity.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a comprehensive dose-response curve (e.g., from 10 nM to 10 µM) to determine the concentration at which cytotoxicity is observed. Compare this to the concentration required for LIMK inhibition (assessed by p-Cofilin levels). A large window between the effective concentration for LIMK inhibition and the cytotoxic concentration suggests on-target effects are more likely at lower concentrations.
-
Consult Kinome Scan Data: Review available kinome scan data for this compound to identify potential off-target kinases that might be contributing to the observed cytotoxicity.[1]
Experimental Workflow for Investigating Unexpected Cell Death
Caption: Troubleshooting workflow for unexpected cell death.
Issue 2: Inconsistent or No Effect of this compound on Phenotype
Possible Cause 1: Suboptimal drug concentration.
The effective concentration of this compound can be cell-line dependent.
Troubleshooting Steps:
-
Confirm Target Engagement: Before assessing a cellular phenotype, confirm that this compound is inhibiting LIMK in your specific cell line at the concentration used. Perform a Western blot for p-Cofilin. If p-Cofilin is not reduced, the concentration of this compound is likely too low.
-
Titrate this compound Concentration: Perform a dose-response experiment for your phenotypic assay, using a wider range of concentrations (e.g., 10 nM to 10 µM).
Possible Cause 2: Cell line is not sensitive to LIMK inhibition.
The biological process you are studying may not be regulated by LIMK signaling in your chosen cell line.
Troubleshooting Steps:
-
Literature Review: Check if there is existing literature on the role of LIMK in your cell line or biological context of interest.
-
Use a Positive Control Cell Line: If possible, include a cell line known to be sensitive to LIMK inhibition as a positive control in your experiments.
Possible Cause 3: Drug stability or activity issue.
Improper storage or handling can lead to degradation of the compound.
Troubleshooting Steps:
-
Proper Storage: Ensure the this compound stock solution is stored at -20°C or -80°C and protected from light.
-
Fresh Dilutions: Prepare fresh dilutions of this compound in culture medium for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
Logical Flow for Addressing Inconsistent Results
Caption: Troubleshooting guide for inconsistent this compound effects.
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (and a vehicle control, e.g., 0.1% DMSO) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as desired.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA)
-
96-well plate
-
Plate reader
Protocol:
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells using the provided lysis buffer.
-
Incubate the cell lysate in a 96-well plate with the caspase-3 substrate and reaction buffer according to the manufacturer's instructions (typically 1-2 hours at 37°C).
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
-
Calculate the fold-increase in caspase-3 activity compared to the untreated control.
Signaling Pathway
LIMK Signaling Pathway and the Action of this compound
Caption: The LIMK signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound | LIM kinase inhibitor | Mechanism | Concentration [selleckchem.com]
Technical Support Center: Interpreting Unexpected Results from TH-257 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with TH-257, a novel selective inhibitor of the KIN-X kinase. Our aim is to help you navigate common challenges and ensure the accuracy and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of KIN-X, a serine/threonine kinase. KIN-X is a critical downstream effector in the RAS-RAF-MEK-ERK (MAPK) signaling cascade. By inhibiting KIN-X, this compound is designed to block proliferation and induce apoptosis in cancer cells with activating mutations in this pathway.
Q2: We are observing significant variability in our IC50 values for this compound in cell viability assays across different experimental batches. What could be the cause?
A2: Fluctuations in IC50 values are a common issue in cell-based assays and can stem from several factors. These may include inconsistencies in cell culture conditions such as passage number and confluency, variations in the concentration of the DMSO vehicle, or instability of the compound. It is also crucial to ensure the reproducibility of your cell seeding density and the incubation times.
Q3: Our team has noticed that at higher concentrations, this compound appears to lose its inhibitory effect on cell growth, and in some cases, even promote it. Why is this happening?
A3: This paradoxical effect, sometimes referred to as a "bell-shaped" dose-response curve, can be indicative of off-target effects at higher concentrations. This compound may be interacting with other kinases or cellular targets, leading to the activation of compensatory signaling pathways that promote cell survival. Another possibility is the induction of cellular senescence at high concentrations, which can sometimes be misinterpreted in short-term viability assays.
Q4: In our Western blot analysis, we see a decrease in the phosphorylation of the direct downstream target of KIN-X, but we also observe an unexpected increase in the phosphorylation of an upstream kinase in the same pathway. What does this signify?
A4: This phenomenon is likely due to a feedback mechanism within the signaling pathway. When a downstream kinase like KIN-X is inhibited, the cell may attempt to compensate by upregulating the activity of upstream kinases to overcome the blockade. This is a known resistance mechanism to targeted therapies and suggests that combination therapies may be necessary for sustained inhibition of the pathway.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
If you are experiencing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in your cell viability assays, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Cell Culture Inconsistency | Standardize cell passage number (use cells within a defined passage range). Ensure consistent cell seeding density and confluency at the time of treatment. |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store the compound as recommended on the datasheet. |
| Assay Protocol Variations | Ensure consistent incubation times with the compound and the viability reagent. Verify the accuracy and calibration of pipettes used for serial dilutions. |
| DMSO/Vehicle Effects | Maintain a consistent final concentration of the DMSO vehicle across all wells, including controls. High concentrations of DMSO can be toxic to cells. |
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the culture medium with the medium containing various concentrations of this compound or DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value using non-linear regression analysis.
Issue 2: Paradoxical Pathway Activation
If you observe an increase in the phosphorylation of an upstream kinase following treatment with this compound, this may indicate a feedback activation loop.
| Potential Cause | Troubleshooting Step |
| Feedback Loop Activation | Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to observe the dynamics of pathway activation. Analyze the phosphorylation status of multiple upstream and downstream components of the pathway. |
| Off-Target Effects | Test this compound in a kinase panel screening assay to identify potential off-target interactions. Use a lower concentration of this compound to see if the paradoxical effect is dose-dependent. |
| Cellular Stress Response | Investigate markers of cellular stress, such as heat shock proteins, to determine if the observed effect is part of a general stress response. |
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of the kinases of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Simplified signaling pathway of this compound action and feedback.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for unexpected experimental results.
Technical Support Center: Utilizing TH-263 as a Negative Control for TH-257
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and protocols for effectively using TH-263 as a negative control for the LIMK1/2 inhibitor, TH-257.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and TH-263?
This compound is a potent and selective allosteric inhibitor of LIM domain kinases 1 and 2 (LIMK1/2).[1][2] TH-263 is a structurally related diaryl sulfonamide derivative that is inactive towards both LIMK1 and LIMK2.[3] This makes TH-263 an ideal negative control to ensure that the observed cellular effects of this compound are due to its specific inhibition of LIMK and not due to off-target effects or the chemical scaffold itself.
Q2: Why is it important to use a negative control like TH-263?
Using a negative control is crucial for validating experimental results. It helps to:
-
Attribute effects to the target: By comparing the effects of the active compound (this compound) to the inactive control (TH-263), researchers can be confident that the observed phenotype is a direct result of LIMK1/2 inhibition.
-
Identify off-target effects: If TH-263 produces a biological effect, it suggests that the chemical scaffold may have off-target activities, which would need to be considered when interpreting the results from this compound.
-
Control for solvent effects: Both compounds should be dissolved in the same solvent (e.g., DMSO). Including a TH-263 treated group helps to distinguish the effects of the compound from the effects of the solvent.
Q3: At what concentration should I use TH-263?
As a general rule, the negative control should be used at the same concentration(s) as the active compound. This ensures a direct comparison and helps to rule out concentration-dependent artifacts.
Q4: What are the key signaling pathways regulated by LIMK?
LIM kinases are key regulators of actin dynamics. They act downstream of Rho GTPases and phosphorylate cofilin, which inactivates its actin-severing function. This leads to an increase in filamentous actin (F-actin) and influences cellular processes such as cell motility, morphology, and proliferation.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Unexpected activity observed with TH-263. | Off-target effects of the chemical scaffold. | Perform a kinome scan to identify potential off-target kinases. Lower the concentration of both this compound and TH-263 to see if the effect is dose-dependent. |
| Contamination of the TH-263 stock. | Ensure proper handling and storage of the compound. Purchase a new, validated batch of TH-263. | |
| High background in cellular assays. | Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is consistent across all treatment groups (including vehicle control) and is at a non-toxic level (typically <0.5%). |
| Non-specific antibody binding in Western blot or immunofluorescence. | Optimize antibody concentrations and blocking conditions. Include an isotype control for immunofluorescence. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and treatment times. |
| Degradation of compounds. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage.[3] |
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and the lack of activity of TH-263 against LIMK1 and LIMK2 in various assays.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | Assay | IC50 |
| This compound | LIMK1 | RapidFire MS | 84 nM[1] |
| LIMK2 | RapidFire MS | 39 nM[1] | |
| TH-263 | LIMK1 | RapidFire MS | >50 µM[4] |
| LIMK2 | RapidFire MS | >50 µM[4] |
Table 2: Cellular Target Engagement
| Compound | Target | Assay | IC50 |
| This compound | LIMK1 | NanoBRET | 238 nM[4] |
| LIMK2 | NanoBRET | 91 nM[4] | |
| TH-263 | LIMK1 | NanoBRET | >25 µM[4] |
| LIMK2 | NanoBRET | >25 µM[4] |
Experimental Protocols
Western Blot for Phospho-Cofilin
This protocol is designed to assess the inhibition of LIMK activity by measuring the phosphorylation of its substrate, cofilin.
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
This compound and TH-263
-
DMSO (vehicle)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-cofilin (Ser3), anti-cofilin, anti-LIMK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, TH-263, or vehicle (DMSO) for the specified time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and run on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Immunofluorescence for F-actin Staining
This protocol visualizes changes in the actin cytoskeleton, a downstream effect of LIMK inhibition.
Materials:
-
Cells seeded on coverslips
-
This compound and TH-263
-
DMSO
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound, TH-263, or vehicle.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Staining: Incubate with fluorescently-labeled phalloidin and DAPI for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the coverslips and mount them onto microscope slides. Image using a fluorescence microscope.
Transwell Cell Migration Assay
This assay measures the effect of LIMK inhibition on cell motility.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
Cells of interest
-
Serum-free media
-
Media with chemoattractant (e.g., 10% FBS)
-
This compound and TH-263
-
DMSO
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Cell Preparation: Starve cells in serum-free media for several hours. Resuspend cells in serum-free media containing this compound, TH-263, or vehicle.
-
Assay Setup: Add media with a chemoattractant to the lower chamber of the transwell plate. Seed the prepared cells into the upper chamber (the insert).
-
Incubation: Incubate for a period that allows for cell migration (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the top of the insert with a cotton swab.
-
Staining and Quantification: Fix and stain the migrated cells on the bottom of the insert. Count the migrated cells in several fields of view under a microscope.
References
Ensuring the stability and proper storage of TH-257 solutions
This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the stability and proper storage of TH-257 solutions. Adherence to these guidelines is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for preparing this compound stock solutions. It is crucial to use fresh, high-purity, anhydrous-grade DMSO, as moisture-absorbing DMSO can reduce the solubility of this compound[1].
Q2: What are the recommended storage conditions for powdered this compound?
A2: Solid this compound should be stored at -20°C. Under these conditions, it is stable for up to 3 years from the date of receipt[1].
Q3: How should I store this compound stock solutions?
A3: For optimal stability, stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -80°C[1]. Under these conditions, the solution is stable for up to one year. For shorter-term storage, aliquots can be kept at -20°C for up to one month[1][2].
Q4: Can I store this compound solutions at 4°C?
A4: Long-term storage of this compound solutions at 4°C is not recommended. For short durations, such as during experimental preparation, keeping the solution on ice is advisable. However, for storage longer than a day, freezing is necessary to prevent degradation.
Q5: Is this compound soluble in aqueous solutions?
A5: this compound is practically insoluble in water[1]. For in vivo studies or cell-based assays requiring aqueous media, it is common to first dissolve the compound in a minimal amount of DMSO and then further dilute it with the aqueous buffer or medium. Be aware that high concentrations of DMSO can be toxic to cells.
Summary of Storage Conditions and Stability
| Form | Storage Temperature | Duration of Stability | Solvent |
| Powder | -20°C | 3 years | N/A |
| Stock Solution | -80°C | 1 year | DMSO or Ethanol |
| Stock Solution | -20°C | 1 month | DMSO or Ethanol |
Experimental Protocol: Assessing the Stability of this compound Solutions via HPLC
This protocol outlines a general method for determining the stability of a this compound solution over time under specific storage conditions.
Objective: To quantify the concentration of this compound in a solution at various time points to assess its degradation.
Materials:
-
This compound stock solution
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid, as appropriate for the specific column and compound)
-
Appropriate vials for the HPLC autosampler
-
Calibrated micropipettes
-
Volumetric flasks
Methodology:
-
Preparation of Standards: Prepare a series of calibration standards of this compound at known concentrations in the same solvent as your stock solution.
-
Initial Analysis (T=0):
-
Dilute an aliquot of your this compound stock solution to a concentration that falls within the linear range of your calibration curve.
-
Inject the diluted sample and the calibration standards into the HPLC system.
-
Record the peak area of this compound for each injection.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the initial concentration of your this compound solution using the calibration curve. This is your T=0 measurement.
-
-
Storage: Store the remaining stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), remove an aliquot of the stored solution.
-
Allow the aliquot to come to room temperature before analysis.
-
Dilute and analyze the sample by HPLC as described in step 2.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Express the stability as a percentage of the initial concentration remaining.
-
Plot the percentage of this compound remaining versus time to visualize the degradation profile.
-
Troubleshooting Guide
Q: My this compound solution appears cloudy or has precipitated. What should I do?
A: This may be due to several factors:
-
Low-Quality Solvent: Ensure you are using fresh, anhydrous DMSO. Moisture can cause the compound to precipitate[1].
-
Exceeded Solubility: You may have prepared a solution that is too concentrated. Check the solubility data for this compound in your chosen solvent.
-
Temperature Effects: The compound may have precipitated upon cooling. Gently warm the solution and vortex to redissolve. If it precipitates again at room temperature, the solution may be supersaturated.
Q: I am observing a loss of biological activity in my experiments. Could this be due to this compound degradation?
A: Yes, a loss of activity is a common indicator of compound degradation.
-
Improper Storage: Verify that your storage conditions (temperature, duration) align with the recommendations. Repeated freeze-thaw cycles should be avoided by using aliquots[1].
-
Age of Solution: If the stock solution has been stored for an extended period, even under recommended conditions, its potency may have diminished. It is advisable to prepare fresh stock solutions periodically.
-
Experimental Conditions: Consider if any components in your experimental buffer or media could be promoting degradation.
Q: I see extra peaks in my HPLC chromatogram when analyzing my this compound solution. What does this mean?
A: The appearance of new peaks in the chromatogram is a strong indication of chemical degradation.
-
Degradation Products: The new peaks likely correspond to degradation products of this compound.
-
Purity Check: If these peaks are present in a freshly prepared solution, it may indicate impurities in the initial solid compound.
-
Stability Assessment: Use the HPLC protocol described above to quantify the decrease in the main this compound peak and the increase in degradation product peaks over time.
Visualizations
Caption: Simplified signaling pathway showing inhibition of LIMK1/2 by this compound.
Caption: Experimental workflow for assessing the stability of this compound solutions.
References
Technical Support Center: Mitigating Lot-to-Lot Variability of the TH-257 Compound
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential lot-to-lot variability when working with the TH-257 compound. Our goal is to ensure the consistency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective allosteric inhibitor of LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2).[1][2][3][4][5] It functions by targeting a specific binding pocket, which is induced by an αC and DFG-out conformation, thereby preventing the phosphorylation of its downstream substrate, cofilin.[1][2] This inhibition of cofilin phosphorylation leads to alterations in actin cytoskeleton dynamics, impacting cellular processes such as morphology, motility, and proliferation.[1][6] A structurally related but inactive compound, TH-263, is available as a negative control.[1][7]
Q2: We are observing a significant shift in the IC50 value of this compound in our cell-based assays compared to previously published data or our own historical results. What could be the cause?
A shift in the IC50 value is a common indicator of lot-to-lot variability or inconsistencies in experimental setup. Several factors could contribute to this discrepancy:
-
Compound Purity and Integrity: The purity of the new lot of this compound may differ from previous batches. Even minor impurities can interfere with the assay or compete with the compound, altering its apparent potency.[5]
-
Compound Solubility and Aggregation: this compound is soluble in DMSO.[8] Inconsistent stock solution preparation or poor solubility in aqueous assay media can lead to the formation of precipitates, reducing the effective concentration of the compound.
-
Cell Line Health and Passage Number: The sensitivity of your cell line to this compound can change over time due to genetic drift at higher passage numbers. It is crucial to use cells within a consistent and low passage number range.
-
Assay Conditions: Variations in cell seeding density, incubation times, and reagent concentrations can all significantly impact the determined IC50 value.[2][7]
Q3: How should I properly store and handle this compound to minimize degradation and ensure consistent results?
Proper storage and handling are critical for maintaining the integrity of this compound. Follow these guidelines:
-
Storage of Dry Compound: Store the lyophilized powder at -20°C for long-term stability (≥ 2 years).[5][8]
-
Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable solvent like DMSO.[6][8]
-
Stock Solution Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[7]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Cofilin Phosphorylation
Symptoms:
-
Western blot analysis shows variable reduction in phospho-cofilin levels between experiments using different lots of this compound.
-
Inconsistent dose-response curve for phospho-cofilin inhibition.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Lot-to-Lot Variation in Potency | Perform a dose-response experiment with each new lot to determine its specific IC50 for cofilin phosphorylation inhibition. |
| Suboptimal Antibody Performance | Validate your phospho-cofilin and total cofilin antibodies to ensure specificity and consistent performance. Include positive and negative controls. |
| Inconsistent Cell Lysis and Protein Extraction | Use a standardized lysis buffer and protocol to ensure complete and consistent protein extraction. Quantify total protein concentration before loading. |
| Variability in Treatment Time | Optimize and strictly adhere to the treatment duration with this compound. A time-course experiment can help determine the optimal endpoint. |
Issue 2: High Variability in Cell Viability/Proliferation Assays
Symptoms:
-
Large standard deviations between replicate wells in assays like MTT, XTT, or CellTiter-Glo®.
-
Poor reproducibility of dose-response curves and IC50 values.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Uneven Cell Seeding | Ensure a homogenous cell suspension and use calibrated pipettes for seeding. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.[1] |
| Edge Effects in Microplates | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.[1] |
| Compound Precipitation in Media | Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, consider using a lower final DMSO concentration or pre-warming the media.[6] |
| Cell Passage Number and Health | Maintain a consistent and low cell passage number. Regularly check for mycoplasma contamination.[9] |
Experimental Protocols
Protocol 1: Quality Control of a New Lot of this compound using a Biochemical Kinase Assay
This protocol describes a method to verify the inhibitory activity of a new lot of this compound against recombinant LIMK1 or LIMK2.
Materials:
-
Recombinant human LIMK1 or LIMK2
-
Cofilin protein (substrate)
-
ATP
-
Kinase reaction buffer
-
This compound (new and reference lots)
-
ADP-Glo™ Kinase Assay (or similar)
-
Microplate reader
Methodology:
-
Prepare this compound Dilutions: Prepare a serial dilution of both the new and a previously validated reference lot of this compound in the kinase reaction buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and this compound dilutions.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature and time for the kinase reaction.
-
Detect Kinase Activity: Stop the reaction and measure the remaining kinase activity using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the this compound concentration and determine the IC50 value for both lots using non-linear regression.
Acceptance Criteria: The IC50 value of the new lot should be within a predefined range (e.g., ± 2-fold) of the reference lot.
Protocol 2: Cellular Assay to Validate a New Lot of this compound
This protocol outlines a Western blot-based method to confirm the cellular activity of a new lot of this compound by measuring the inhibition of cofilin phosphorylation.
Materials:
-
A cell line known to have an active Rho-LIMK-cofilin pathway (e.g., HeLa, HT1080)
-
Complete cell culture medium
-
This compound (new and reference lots)
-
Lysis buffer
-
Primary antibodies: anti-phospho-cofilin (Ser3), anti-total cofilin, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of both the new and reference lots of this compound for a predetermined time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them directly in the wells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-cofilin and total cofilin. Normalize the phospho-cofilin signal to the total cofilin signal. Plot the normalized phospho-cofilin levels against the this compound concentration to determine the IC50 for each lot.
Acceptance Criteria: The dose-response curves and calculated IC50 values for the new and reference lots should be comparable.
Data Presentation
Table 1: Example IC50 Values for Different Lots of this compound in a Biochemical Assay
| Lot Number | IC50 (LIMK1) (nM) | IC50 (LIMK2) (nM) | Pass/Fail |
| Reference Lot | 85 | 40 | - |
| Lot A | 92 | 45 | Pass |
| Lot B | 180 | 95 | Fail |
| Lot C | 78 | 38 | Pass |
Table 2: Troubleshooting Checklist for Inconsistent Cellular Assay Results
| Checkpoint | Yes/No | Notes |
| Compound | ||
| New lot validated against a reference lot? | ||
| Stock solution freshly prepared? | ||
| No visible precipitation in media? | ||
| Cells | ||
| Passage number within acceptable range? | ||
| Cells appear healthy and are in log growth phase? | ||
| Mycoplasma testing performed recently? | ||
| Assay | ||
| Consistent cell seeding density? | ||
| Standardized incubation times? | ||
| Pipettes recently calibrated? |
Visualizations
Caption: The LIMK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for qualifying a new lot of the this compound compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Intraindividual Pharmacokinetic Variability: Focus on Small-Molecule Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. clyte.tech [clyte.tech]
- 8. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Validation & Comparative
A Head-to-Head Comparison of TH-257 and LIMKi3: Efficacy and Selectivity in LIM Kinase Inhibition
In the landscape of kinase inhibitors, LIM kinases (LIMK1 and LIMK2) have emerged as critical targets in various pathological processes, including cancer and neurological disorders. This guide provides a detailed comparative analysis of two prominent LIMK inhibitors, TH-257 and LIMKi3, for researchers, scientists, and drug development professionals. We present a comprehensive overview of their efficacy, selectivity, and mechanisms of action, supported by experimental data and detailed protocols.
At a Glance: Key Performance Indicators
A direct comparison of the inhibitory activities of this compound and LIMKi3 reveals distinct profiles. This compound, an allosteric inhibitor, and LIMKi3, an ATP-competitive inhibitor, have been evaluated in various biochemical and cellular assays. The following tables summarize their performance characteristics.
Biochemical Potency Against LIMK1 and LIMK2
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following data were determined using a RapidFire mass spectrometry assay, which directly measures the phosphorylation of the endogenous substrate cofilin.
| Compound | Target | IC50 (nM)[1][2] |
| This compound | LIMK1 | 84 |
| LIMK2 | 39 | |
| LIMKi3 | LIMK1 | 7 |
| LIMK2 | 8 |
Cellular Target Engagement
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay provides a measure of compound affinity for its target in a live-cell context. This assay quantifies the ability of the inhibitor to displace a tracer from the target kinase.
| Compound | Target | Cellular IC50 (nM) |
| This compound | LIMK1 | 250[1] |
| LIMK2 | 150[1] | |
| LIMKi3 | LIMK1 | 62 |
| LIMK2 | 17 |
Mechanism of Action: A Tale of Two Binding Modes
The distinct mechanisms of action of this compound and LIMKi3 underpin their differing selectivity and potential therapeutic applications.
This compound is an allosteric inhibitor, meaning it binds to a site on the LIMK enzyme that is distinct from the ATP-binding pocket.[1][2] This binding induces a conformational change in the kinase, rendering it inactive. This mode of inhibition often leads to higher selectivity, as allosteric sites are less conserved across the kinome compared to the highly conserved ATP-binding pocket.
LIMKi3 , in contrast, is an ATP-competitive inhibitor. It directly competes with ATP for binding to the active site of the kinase.[3] While often highly potent, ATP-competitive inhibitors can sometimes exhibit off-target effects due to the structural similarity of the ATP-binding site across different kinases.
Kinome Selectivity Profile
Kinome-wide selectivity is a critical parameter for a chemical probe or a potential therapeutic agent, as off-target inhibition can lead to unforeseen cellular effects and toxicity.
This compound has demonstrated exquisite selectivity. In a KINOMEscan assay, no significant activity was observed against a wide panel of other kinases at a concentration of 1 µM.[1]
LIMKi3 has also been shown to be a potent and selective inhibitor.[3] However, as an ATP-competitive inhibitor, the potential for off-target interactions warrants careful consideration, and comprehensive kinome scanning is recommended for specific applications.
In Vivo Suitability
While both compounds are valuable in vitro tools, their suitability for in vivo studies differs. This compound exhibits rapid in vitro clearance, which makes it less suitable as an in vivo tool.[3] Conversely, LIMKi3 has shown a promising pharmacokinetic profile, making it a more suitable candidate for in vivo investigations, particularly for studying the effects of LIMK inhibition in the central nervous system.[3]
Signaling Pathway and Experimental Workflow
To visualize the context of LIMK inhibition and the general approach to comparing these inhibitors, the following diagrams are provided.
Caption: The LIMK signaling pathway, illustrating the mechanism of action of this compound and LIMKi3.
Caption: A generalized experimental workflow for comparing the efficacy of kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the evaluation of this compound and LIMKi3.
RapidFire Mass Spectrometry (RF-MS) Assay for Biochemical Potency
This assay directly measures the enzymatic activity of LIMK1 and LIMK2 by quantifying the phosphorylation of a cofilin-derived peptide substrate.
-
Reaction Setup: The kinase reaction is performed in a 384-well plate. Each well contains the LIMK enzyme (LIMK1 or LIMK2), the peptide substrate, ATP, and the test inhibitor (this compound or LIMKi3) at various concentrations.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period to allow for the enzymatic reaction to proceed.
-
Quenching: The reaction is stopped by the addition of a quench solution, typically containing a high concentration of acid.
-
High-Throughput Mass Spectrometry: The quenched samples are then injected into the RapidFire system. The system utilizes a solid-phase extraction (SPE) cartridge to rapidly desalt and concentrate the sample before it is injected into the mass spectrometer.
-
Data Acquisition and Analysis: The mass spectrometer is set to detect the mass of both the unphosphorylated and phosphorylated substrate peptides. The ratio of the phosphorylated product to the total substrate is used to determine the percentage of kinase inhibition for each inhibitor concentration. IC50 values are then calculated by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Assay for Cellular Potency
This assay measures the binding of an inhibitor to its target kinase within living cells.
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding a fusion of the target kinase (LIMK1 or LIMK2) and NanoLuc® luciferase. The cells are then seeded into 96-well plates.
-
Tracer and Inhibitor Addition: A cell-permeable fluorescent tracer that binds to the kinase's active site is added to the cells, followed by the addition of varying concentrations of the test inhibitor (this compound or LIMKi3).
-
Equilibration: The plate is incubated to allow the inhibitor and tracer to reach binding equilibrium with the target kinase.
-
Lysis and Substrate Addition: The cells are lysed, and a substrate for the NanoLuc® luciferase is added.
-
BRET Measurement: The plate is read on a luminometer capable of detecting both the NanoLuc® emission (donor) and the tracer's fluorescence (acceptor). The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
Data Analysis: The BRET ratio decreases as the inhibitor displaces the fluorescent tracer from the target. The data are plotted against the inhibitor concentration to determine the cellular IC50 value.
AlphaLISA® SureFire® Assay for Phospho-Cofilin Levels
This immunoassay quantifies the levels of phosphorylated cofilin (p-Cofilin), a direct downstream substrate of LIMK, in cell lysates.
-
Cell Culture and Treatment: Cells are cultured in 96-well plates and treated with different concentrations of the inhibitors (this compound or LIMKi3) for a specified time.
-
Cell Lysis: The cell culture medium is removed, and the cells are lysed using a specialized lysis buffer to release the cellular proteins.
-
Immunoassay: A portion of the cell lysate is transferred to a 384-well assay plate. A mixture of AlphaLISA® acceptor beads conjugated to an antibody specific for p-Cofilin and biotinylated anti-Cofilin antibody is added.
-
Incubation: The plate is incubated to allow the formation of the antibody-protein-bead complex.
-
Streptavidin-Donor Bead Addition: Streptavidin-coated donor beads are added, which bind to the biotinylated antibody.
-
Signal Detection: The plate is read on an Alpha-enabled plate reader. When the donor and acceptor beads are brought into close proximity by the immunocomplex, a chemiluminescent signal is generated.
-
Data Analysis: The intensity of the light signal is proportional to the amount of p-Cofilin in the sample. The results are used to determine the effect of the inhibitors on the LIMK signaling pathway in a cellular context.
References
TH-257 vs. LIJTF500025: A Comparative Guide to In Vitro LIMK Inhibition
For researchers investigating cellular processes regulated by actin dynamics, the choice of a suitable chemical probe is critical. LIM domain kinases 1 and 2 (LIMK1 and LIMK2) are key regulators of this process, primarily through their phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[1][2] This guide provides a head-to-head comparison of two widely used allosteric inhibitors of LIMK1/2, TH-257 and LIJTF500025, to aid researchers in selecting the optimal tool for their in vitro studies.
Mechanism of Action: Allosteric Inhibition of LIMK
Both this compound and LIJTF500025 are classified as Type III inhibitors, meaning they bind to an allosteric site on the kinase rather than the ATP-binding pocket.[3][4] This allosteric binding mode induces a specific inactive conformation of the kinase (αC-out and DFG-out), which contributes to their high selectivity.[3][5][6] By inhibiting LIMK1 and LIMK2, these compounds prevent the phosphorylation of cofilin, leading to an increase in its actin-severing activity and a subsequent decrease in filamentous actin (F-actin) polymerization.[1][5] This mechanism makes them valuable tools for studying the roles of LIMK in cell motility, proliferation, and morphology.[1][5]
References
- 1. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. medchemexpress.com [medchemexpress.com]
On-Target Activity of TH-257 Validated by the Inactive Control TH-263: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TH-257, a selective allosteric inhibitor of LIM domain kinases 1 and 2 (LIMK1/2), and its structurally related but inactive control, TH-263. The data presented herein validates the on-target activity of this compound, demonstrating its utility as a potent and selective chemical probe for studying LIMK1/2 signaling. In contrast, TH-263 serves as an essential negative control for delineating on-target versus off-target effects in cellular and biochemical assays.
Introduction to LIMK1/2 Signaling
LIMK1 and LIMK2 are key regulators of actin cytoskeletal dynamics.[1][2][3] They are downstream effectors of the Rho family of small GTPases and act by phosphorylating and inactivating cofilin, an actin-depolymerizing factor.[1][2][3] This inhibition of cofilin leads to the stabilization of actin filaments, impacting cellular processes such as motility, morphology, and division.[1][2][3] Dysregulation of LIMK signaling is implicated in various diseases, including cancer and neurological disorders, making these kinases attractive therapeutic targets.
Caption: The LIMK signaling pathway, highlighting the inhibitory action of this compound.
Comparative Analysis of this compound and TH-263
Experimental data robustly demonstrates that while this compound potently inhibits LIMK1 and LIMK2, TH-263 is inactive. This clear distinction in activity makes TH-263 an ideal negative control for experiments utilizing this compound.
Biochemical and Cellular Activity
The inhibitory potency of this compound and the lack thereof for TH-263 have been quantified through various assays. The half-maximal inhibitory concentration (IC50) values from these experiments are summarized below.
| Assay | Target | This compound IC50 | TH-263 IC50 |
| RapidFire MS (Enzymatic) | LIMK1 | Low nM | > 50 µM |
| LIMK2 | Low nM | > 50 µM | |
| NanoBRET (Cellular) | LIMK1 | 238 nM | > 25 µM |
| LIMK2 | 91 nM | > 25 µM |
Data compiled from published studies.
Kinome Selectivity
To assess the selectivity of this compound, kinome-wide screening has been performed. These experiments reveal that this compound is highly selective for LIMK1 and LIMK2, with minimal off-target activity. In contrast, TH-263 shows no significant interaction with any of the kinases tested.
| Assay | This compound Result | TH-263 Result |
| KINOMEscan | Highly selective for LIMK1/2 | No significant binding |
| Kinobead Pulldown | Selective pulldown of LIMK1/2 | No significant pulldown |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
RapidFire Mass Spectrometry (MS) for IC50 Determination
This assay quantitatively measures the enzymatic activity of LIMK1/2 by detecting the phosphorylation of a cofilin-derived peptide substrate.
Caption: Workflow for IC50 determination using RapidFire Mass Spectrometry.
Protocol:
-
Compound Plating: Serially dilute this compound or TH-263 in an appropriate assay buffer and plate into a 384-well plate.
-
Enzyme Addition: Add purified recombinant LIMK1 or LIMK2 enzyme to each well.
-
Pre-incubation: Incubate the plate to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of a cofilin-derived peptide substrate and ATP.
-
Reaction Incubation: Incubate the plate to allow for substrate phosphorylation.
-
Quenching: Stop the reaction by adding formic acid.
-
RapidFire MS Analysis: Analyze the samples on a RapidFire high-throughput mass spectrometry system. The system performs a rapid solid-phase extraction to remove salts and buffer components before injecting the sample into the mass spectrometer.
-
Data Analysis: Quantify the amounts of both the unphosphorylated substrate and the phosphorylated product. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell assay that measures the engagement of a compound with its target protein. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer).
Caption: Workflow for the NanoBRET Target Engagement Assay.
Protocol:
-
Cell Transfection: Transiently transfect HEK293 cells with a vector encoding for a LIMK1- or LIMK2-NanoLuc® fusion protein.
-
Cell Seeding: Seed the transfected cells into 96-well or 384-well white assay plates.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer to the cells.
-
Compound Treatment: Treat the cells with various concentrations of this compound or TH-263.
-
Incubation: Incubate the plates to allow for compound entry into the cells and binding to the target.
-
Signal Detection: Add the Nano-Glo® substrate and the extracellular NanoLuc® inhibitor.
-
BRET Measurement: Measure the BRET signal using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value.
KINOMEscan™ Selectivity Profiling
The KINOMEscan™ platform assesses the binding of a test compound against a large panel of kinases using a competition binding assay.
Protocol:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
Incubation: The DNA-tagged kinase, the immobilized ligand, and the test compound (this compound or TH-263) are incubated together.
-
Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the attached DNA tag.
-
Data Interpretation: A reduction in the amount of kinase captured on the solid support indicates that the test compound has bound to the kinase and prevented its interaction with the immobilized ligand. The results are typically reported as percent of control, where a lower percentage indicates stronger binding.
Kinobead Pulldown Assay
This chemoproteomic approach identifies the protein targets of a compound from a complex cell lysate.
Protocol:
-
Lysate Preparation: Prepare a cell lysate from a relevant cell line.
-
Compound Incubation: Incubate the lysate with either DMSO (control), this compound, or TH-263.
-
Kinobead Pulldown: Add kinobeads, which are sepharose beads derivatized with non-selective ATP-competitive kinase inhibitors, to the lysate. These beads will bind to the majority of kinases in the lysate that are not already occupied by the test compound.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins that were pulled down. A decrease in the amount of a specific kinase in the this compound treated sample compared to the control indicates that this compound binds to that kinase.
Conclusion
The data and experimental protocols presented in this guide unequivocally demonstrate that this compound is a potent and selective inhibitor of LIMK1 and LIMK2, while TH-263 is a chemically related but inactive molecule. The stark contrast in their activities validates the on-target effects of this compound and establishes TH-263 as an indispensable negative control for rigorous scientific investigation into the biological roles of LIMK1 and LIMK2. The use of this well-characterized chemical probe set will enable researchers to dissect the intricate signaling pathways regulated by LIM kinases with high confidence.
References
- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo [mdpi.com]
- 3. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mechanisms of LIMK Inhibition: A Comparative Guide to TH-257 and Genetic Knockdown
For researchers in cellular biology and drug discovery, understanding the precise consequences of inhibiting key signaling molecules is paramount. This guide provides a comparative analysis of two powerful techniques for interrogating the function of LIM kinases (LIMK1 and LIMK2): the potent chemical probe TH-257 and genetic knockdown approaches. By examining the effects of both methods on cellular processes, this document aims to equip scientists with the knowledge to select the most appropriate tool for their research questions and to rigorously validate their findings.
LIM kinases 1 and 2 are crucial regulators of cytoskeletal dynamics, primarily through their phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[1][2][3] This action promotes the stabilization of actin filaments, influencing a wide array of cellular functions including morphology, motility, and cell division.[1][3][4] Dysregulation of LIMK activity has been implicated in various pathologies, including cancer and neurological disorders, making these kinases attractive therapeutic targets.[1][3]
Comparing Two Intervention Strategies: Chemical Inhibition vs. Genetic Silencing
This guide explores two distinct methods for disrupting LIMK function:
-
This compound: A highly potent and selective allosteric inhibitor of both LIMK1 and LIMK2.[1][5][6] As a chemical probe, it offers rapid, reversible, and dose-dependent inhibition of kinase activity.
-
Genetic Knockdown (siRNA/shRNA): A technique to reduce the expression of LIMK1 and/or LIMK2 at the mRNA level, leading to a decrease in protein levels. This approach provides insight into the long-term consequences of reduced LIMK function.
Head-to-Head Comparison: this compound vs. LIMK1/2 Knockdown
| Feature | This compound (Chemical Inhibition) | Genetic Knockdown of LIMK1/2 |
| Target(s) | Allosteric inhibitor of both LIMK1 and LIMK2 kinase activity.[1][5] | Reduces the total protein levels of LIMK1, LIMK2, or both. |
| Mechanism of Action | Binds to an allosteric site on LIMK1/2, preventing the kinase from adopting an active conformation and phosphorylating its substrates.[1][5] | Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) trigger the degradation of target LIMK mRNA, thus preventing protein synthesis. |
| Selectivity | Highly selective for LIMK1 and LIMK2 with no significant off-target effects observed in broad kinase screening panels.[1][5][7] | Highly specific to the targeted LIMK isoform (LIMK1 or LIMK2) based on the siRNA/shRNA sequence. |
| Temporal Control | Rapid and reversible. The inhibitory effect is present as long as the compound is available and can be washed out. | Slower onset of action, requiring time for mRNA and protein degradation. Effects are generally long-lasting and not easily reversible. |
| Dosage Control | The degree of inhibition can be precisely controlled by varying the concentration of the compound. | The extent of knockdown can be variable and more difficult to control precisely. |
| Potential for Off-Target Effects | Minimal, as demonstrated by kinome-wide screening.[1][5] | Can have off-target effects if the siRNA/shRNA sequence is not perfectly specific. Potential for activating innate immune responses. |
| In Vivo Applicability | While a potent in vitro tool, this compound has rapid in vitro clearance, making it unsuitable for in vivo studies.[2][8] | Can be used for in vivo studies through various delivery methods (e.g., viral vectors). |
Signaling Pathway and Experimental Workflow
To effectively compare the effects of this compound and genetic knockdown, a clear understanding of the underlying signaling pathway and a standardized experimental workflow are essential.
Figure 1. The LIMK signaling pathway and points of intervention.
The diagram above illustrates the canonical LIMK signaling cascade. Upstream signals from Rho GTPases activate kinases like ROCK and PAK, which in turn phosphorylate and activate LIMK1 and LIMK2.[1][3] Activated LIMKs then phosphorylate cofilin, leading to its inactivation and the stabilization of the actin cytoskeleton. This has profound effects on various cellular processes. Both this compound and siRNA/shRNA act to disrupt this pathway, albeit through different mechanisms.
Figure 2. A typical experimental workflow for comparing this compound and LIMK1/2 knockdown.
This workflow outlines a standard approach to compare the effects of this compound and LIMK1/2 knockdown. By employing a range of molecular and cellular assays, researchers can obtain a comprehensive picture of how each intervention impacts the LIMK signaling pathway and downstream cellular functions.
Experimental Protocols
1. Western Blot Analysis for Phospho-Cofilin and Total LIMK1/2
-
Objective: To quantify the levels of phosphorylated cofilin (the direct substrate of LIMK1/2) and to confirm the knockdown of LIMK1/2 proteins.
-
Methodology:
-
Cells are treated with this compound or transfected with LIMK1/2 siRNA for the desired time.
-
Cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-cofilin (Ser3), total cofilin, LIMK1, LIMK2, and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry is used to quantify the protein bands.
-
2. Immunofluorescence Staining for Actin Cytoskeleton and Spindle Morphology
-
Objective: To visualize changes in the actin cytoskeleton and mitotic spindle formation.
-
Methodology:
-
Cells are grown on coverslips and treated with this compound or transfected with LIMK1/2 siRNA.
-
Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% BSA.
-
For actin staining, cells are incubated with fluorescently labeled phalloidin.
-
For spindle morphology, cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted on slides and imaged using a fluorescence microscope.
-
3. Cell Migration Assay (Wound Healing/Transwell)
-
Objective: To assess the impact of LIMK inhibition or knockdown on cell motility.
-
Methodology (Wound Healing):
-
Cells are grown to confluence in a multi-well plate.
-
A scratch is made in the cell monolayer with a pipette tip.
-
The medium is replaced with fresh medium containing this compound or cells are transfected with siRNA prior to scratching.
-
Images of the scratch are taken at different time points (e.g., 0, 12, 24 hours).
-
The rate of wound closure is measured to quantify cell migration.
-
4. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine if LIMK inhibition or knockdown affects cell cycle progression.
-
Methodology:
-
Cells are treated with this compound or transfected with LIMK1/2 siRNA.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in G1, S, and G2/M phases of the cell cycle is quantified.
-
Expected Outcomes and Interpretation
| Assay | Expected Effect of this compound | Expected Effect of LIMK1/2 Knockdown |
| Western Blot | Dose-dependent decrease in phospho-cofilin levels. No change in total LIMK1/2 protein levels. | Significant reduction in the corresponding LIMK protein levels. A decrease in phospho-cofilin levels. |
| Immunofluorescence | Reduction in actin stress fibers and changes in cell morphology. Potential for abnormal spindle formation.[1] | Similar to this compound, a decrease in actin stress fibers and altered cell morphology. Knockdown of either LIMK1 or LIMK2 can lead to defects in centrosome integrity and spindle organization.[9][10] |
| Cell Migration | Inhibition of cell migration in a dose-dependent manner. | Reduced cell migration.[3][4] |
| Cell Cycle | Inhibition of LIMK can induce a G2/M cell cycle block due to hyper-stabilization of mitotic spindles.[1] | Knockdown of LIMK2 has been shown to increase cell cycle arrest induced by microtubule-targeting drugs.[11] |
Conclusion
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | LIM kinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. tribioscience.com [tribioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to TH-257 and Other LIMK Inhibitors for Researchers
For researchers and professionals in drug development, the selective targeting of LIM kinases (LIMKs) presents a promising avenue for therapeutic intervention in oncology and neurodevelopmental disorders. This guide provides a cross-validation of the allosteric LIMK inhibitor TH-257 against other notable LIMK inhibitors, supported by experimental data and detailed protocols to aid in reproducible research.
This compound is a potent, allosteric inhibitor of both LIMK1 and LIMK2.[1][2] Its unique binding mechanism, targeting a pocket induced by an αC and DFG-out conformation, confers high selectivity.[1][2] This guide compares the performance of this compound with other well-characterized LIMK inhibitors, including BMS-3, LIJTF500025, LIMKi3, and SR7826, providing a comprehensive overview for researchers selecting chemical probes for their studies.
Comparative Efficacy of LIMK Inhibitors
The following tables summarize the inhibitory activities of this compound and other selected LIMK inhibitors against LIMK1 and LIMK2. The data is compiled from enzymatic and cellular assays, providing a multi-faceted view of inhibitor potency.
Table 1: Enzymatic Inhibitory Activity (IC50, nM)
| Inhibitor | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Assay Method | Reference |
| This compound | 84 | 39 | RapidFire MS | [1][2] |
| BMS-3 | 5 | 6 | Radioactive Phosphate Incorporation | [3][4][5] |
| LIJTF500025 | pIC50: 6.77 | pIC50: 7.03 | NanoBRET | [6] |
| LIMKi3 | 7 | 8 | Radioactive Phosphate Incorporation | [7][8] |
| SR7826 | 43 | >100-fold selective for LIMK1 | Kinase Assay | [1][9] |
Table 2: Cellular Inhibitory Activity (IC50, nM)
| Inhibitor | Cell Line | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Assay Method | Reference |
| This compound | HEK293 | 250 | 150 | NanoBRET | [1][10] |
| BMS-3 | A549 | EC50: 154 | - | Cell Count | [3][4] |
| LIJTF500025 | - | 82 | 52 | NanoBRET | [11] |
| LIMKi3 | MDA-MB-231 | - | - | Cofilin Phosphorylation | [7] |
| SR7826 | A7r5 | IC50: 470 | - | Cofilin Phosphorylation | [1][9] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the LIMK signaling pathway and a typical workflow for evaluating LIMK inhibitors.
Caption: The LIMK signaling pathway, a key regulator of actin dynamics.
Caption: A typical experimental workflow for LIMK inhibitor validation.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key assays used to generate the comparative data in this guide.
RapidFire Mass Spectrometry (MS) Kinase Assay
This high-throughput assay directly measures the enzymatic activity of LIMK1 and LIMK2 by quantifying the phosphorylation of a substrate, such as cofilin.
Materials:
-
Recombinant human LIMK1 or LIMK2 enzyme
-
Cofilin substrate
-
ATP
-
Assay Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
384-well assay plates
-
RapidFire High-Throughput Mass Spectrometry System
Procedure:
-
Prepare a reaction mixture containing the LIMK enzyme, cofilin substrate, and ATP in the assay buffer.
-
Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the assay plate.
-
Initiate the kinase reaction by adding the reaction mixture to the wells of the assay plate.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quench solution (e.g., formic acid).
-
Aspirate the samples from the assay plate using the RapidFire system.
-
The samples are loaded onto a solid-phase extraction (SPE) cartridge to remove salts and other interfering substances.
-
The purified analytes (substrate and phosphorylated product) are eluted from the cartridge and injected into the mass spectrometer.
-
The mass spectrometer quantifies the amount of substrate and product by detecting their specific mass-to-charge ratios.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of an inhibitor to its target kinase, providing a direct assessment of target engagement in a physiological context.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-LIMK1 or NanoLuc®-LIMK2 fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer
-
Test inhibitors dissolved in DMSO
-
White, non-binding surface 384-well assay plates
-
Plate reader capable of measuring luminescence and BRET signals
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-LIMK fusion protein plasmid and culture for 24 hours to allow for protein expression.
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Add serial dilutions of the test inhibitor or DMSO to the assay plate.
-
Add the NanoBRET™ Tracer to all wells.
-
Add the cell suspension to the assay plate.
-
Incubate the plate at 37°C in a CO₂ incubator for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission signals.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Determine the percent inhibition based on the displacement of the tracer by the inhibitor and calculate the IC₅₀ value.
AlphaLISA® SureFire® Ultra™ p-Cofilin (Ser3) Assay
This is a sensitive, no-wash immunoassay for the quantitative detection of phosphorylated cofilin in cell lysates, providing a measure of the downstream effect of LIMK inhibition.
Materials:
-
Cells of interest (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Stimulant to induce cofilin phosphorylation (if necessary)
-
Test inhibitors dissolved in DMSO
-
AlphaLISA® SureFire® Ultra™ p-Cofilin (Ser3) Assay Kit (containing Lysis Buffer, Acceptor Beads, and Donor Beads)
-
384-well white OptiPlate™
-
Plate shaker
-
Alpha-enabled plate reader
Procedure:
-
Seed cells in a 96-well culture plate and grow to the desired confluency.
-
Treat the cells with serial dilutions of the test inhibitor or DMSO for a specified time.
-
If required, stimulate the cells to induce the LIMK signaling pathway.
-
Lyse the cells by adding the provided Lysis Buffer and shaking for 10 minutes.
-
Transfer the cell lysates to a 384-well OptiPlate™.
-
Add the AlphaLISA® Acceptor Beads mixture to each well and incubate for 1 hour at room temperature.
-
Add the AlphaLISA® Donor Beads to each well and incubate for 1 hour at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
The amount of light emission is directly proportional to the amount of phosphorylated cofilin in the sample.
-
Calculate the percent inhibition of cofilin phosphorylation and determine the IC₅₀ value of the inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 美国GlpBio - BMS-3 | LIM Kinase (LIMK) Inhibitor | Cas# 1338247-30-5 [glpbio.cn]
- 5. BMS-3 | LIM Kinase | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LIMKi 3 | LIMK Inhibitors: R&D Systems [rndsystems.com]
- 8. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LIJTF500025 | Structural Genomics Consortium [thesgc.org]
TH-257: A Comparative Guide to its Kinome Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinome screening data for TH-257, a potent and selective allosteric inhibitor of LIM domain kinases 1 and 2 (LIMK1/2). The following sections present a comparative look at its performance against other known LIMK inhibitors, detailed experimental methodologies for the cited assays, and visualizations of key biological pathways and experimental workflows.
Quantitative Kinome Selectivity Data
This compound demonstrates exceptional selectivity for LIMK1 and LIMK2. The following tables summarize its inhibitory potency and broader kinome screening profile, alongside data for other notable LIMK inhibitors, LIJTF500025 and LIMKi3, for comparative purposes.
Table 1: Inhibitory Potency of LIMK Inhibitors
| Compound | Assay Type | Target | IC50 / EC50 / Kd |
| This compound | RapidFire MS | LIMK1 | 84 nM[1] |
| RapidFire MS | LIMK2 | 39 nM[1] | |
| NanoBRET | LIMK1 | 250 nM[1] | |
| NanoBRET | LIMK2 | 150 nM[1] | |
| KINOMEscan | LIMK1 | 120 nM (Kd)[2] | |
| KINOMEscan | LIMK2 | 64 nM (Kd)[2] | |
| LIJTF500025 | NanoBRET | LIMK1 | 82 nM[3][4] |
| NanoBRET | LIMK2 | 52 nM[3][4] | |
| NanoBRET | RIPK1 | 6.3 nM[3] | |
| LIMKi3 | In vitro kinase assay | LIMK1 | 7 nM[5][6][7] |
| In vitro kinase assay | LIMK2 | 8 nM[5][6][7] |
Table 2: KINOMEscan Selectivity Profile of this compound and LIJTF500025
| Compound | Screening Concentration | Number of Kinases Screened | Off-Target Hits (>50% inhibition or as specified) | Selectivity Score (S-Score) |
| This compound | 1 µM | 468 | No significant interaction with other kinases was detected.[1][2] | Not explicitly calculated, but demonstrated high selectivity. |
| LIJTF500025 | 1 µM | 468 | Top hits were LIMK1 (6.8% of control), RIPK1 (23% of control), and LIMK2 (30% of control).[4] | S35 (1µM) = 0.007[4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
KINOMEscan™ Assay
The KINOMEscan™ assay platform is a competition binding assay used to determine the binding affinity of a compound against a large panel of kinases. The assay involves a kinase tagged with DNA, a ligand immobilized on a solid support (such as beads), and the test compound.[8] Compounds that bind to the kinase's active site, either directly or allosterically, prevent the kinase from binding to the immobilized ligand.[8] This results in a reduced amount of kinase captured on the solid support.[8] The amount of kinase captured is quantified using a precise and sensitive qPCR method that detects the DNA tag.[8] To determine the dissociation constant (Kd), the amount of captured kinase is measured as a function of the test compound's concentration.[8]
RapidFire™ High-Throughput Mass Spectrometry (MS) Assay
The RapidFire™ system is a label-free, high-throughput mass spectrometry platform used to measure enzyme activity. For kinase assays, the reaction mixture typically contains the kinase, a substrate (like a peptide), ATP, and the test compound. The system directly measures the concentration of the substrate and the phosphorylated product.[9] Samples from the reaction plate are aspirated and partially purified using a reverse-phase chromatography cartridge.[9] The analytes are then eluted and analyzed by a triple-quadrupole mass spectrometer.[10] The percentage of substrate converted to product is used to determine the enzyme activity and, subsequently, the inhibitory effect of the test compound.[9]
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a specific kinase target within living cells.[11] The assay utilizes a kinase fused to a NanoLuc® luciferase and a fluorescent energy transfer probe (tracer) that binds to the kinase's active site.[12] When the tracer is bound to the luciferase-tagged kinase, BRET occurs upon the addition of a substrate. If a test compound is introduced and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.[12] This dose-dependent decrease in BRET is used to quantify the intracellular affinity of the test compound for the target kinase.[12] The general protocol involves seeding HEK293 cells transiently expressing the NanoLuc-kinase fusion into a multi-well plate.[13] The cells are then treated with the NanoBRET tracer and the test compound, and the BRET signal is measured using a multilabel reader.[13]
Visualizations
The following diagrams illustrate the LIMK signaling pathway and a generalized workflow for kinome screening.
Caption: The LIMK signaling pathway, which regulates actin dynamics.
Caption: A generalized workflow for kinome screening and selectivity profiling.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LIJTF500025 | Structural Genomics Consortium [thesgc.org]
- 4. eubopen.org [eubopen.org]
- 5. mdpi.com [mdpi.com]
- 6. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. chayon.co.kr [chayon.co.kr]
- 9. chem-agilent.com [chem-agilent.com]
- 10. chem-agilent.com [chem-agilent.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. NanoBRET® TE Intracellular Kinase Assays [promega.com]
- 13. reactionbiology.com [reactionbiology.com]
A Head-to-Head Comparison: The Allosteric Advantage of TH-257 Over ATP-Competitive LIMK Inhibitors
For researchers, scientists, and drug development professionals, the search for potent and selective kinase inhibitors is a perpetual challenge. While traditional ATP-competitive inhibitors have seen clinical success, their efficacy can be hampered by off-target effects and the development of resistance. Allosteric inhibitors, which bind to sites distinct from the highly conserved ATP pocket, offer a promising alternative. This guide provides a detailed comparison of the allosteric LIM-kinase (LIMK) inhibitor, TH-257, with a well-characterized ATP-competitive inhibitor, LIMKi3 (also known as BMS-5), supported by experimental data and detailed protocols.
LIM kinases 1 and 2 (LIMK1 and LIMK2) are key regulators of actin cytoskeletal dynamics, primarily through the phosphorylation and subsequent inactivation of the actin-depolymerizing factor cofilin. Dysregulation of the LIMK signaling pathway has been implicated in various diseases, including cancer and neurological disorders, making these kinases attractive therapeutic targets.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between this compound and ATP-competitive inhibitors like LIMKi3 lies in their mechanism of action. ATP-competitive inhibitors directly compete with endogenous ATP for binding within the kinase's active site. In contrast, allosteric inhibitors bind to a topographically distinct pocket, inducing a conformational change that inactivates the enzyme.
This compound is a potent allosteric inhibitor that targets a binding pocket on LIMK1 and LIMK2 that is induced by an αC-helix-out and DFG-out (Asp-Phe-Gly) conformation.[1] This binding mode is non-competitive with respect to ATP and is a hallmark of its high selectivity.
dot
Caption: Mechanisms of ATP-competitive vs. allosteric inhibition.
The LIMK Signaling Pathway
Understanding the mechanism of these inhibitors requires context within the broader signaling cascade. The LIMK pathway is a critical downstream effector of Rho family GTPases.
dot
Caption: The LIMK signaling pathway and points of inhibition.
Quantitative Comparison of Inhibitor Potency and Selectivity
A direct comparison of this compound and the ATP-competitive inhibitor LIMKi3 reveals key differences in their biochemical and cellular activities. The following tables summarize data from a head-to-head comparative study.
Table 1: In Vitro Potency against LIMK1 and LIMK2
| Compound | Target | IC50 (nM) | IC50 with PAK1 (nM) | Fold Change |
| This compound | LIMK1 | 48 | 63 | 1.3 |
| LIMK2 | 22 | 23 | 1.0 | |
| LIMKi3 (BMS-5) | LIMK1 | 3.3 | 24 | 7.3 |
| LIMK2 | 2.5 | 16 | 6.4 |
Data adapted from a comparative analysis of small-molecule LIMK1/2 inhibitors.[2]
A crucial observation is the effect of LIMK activation by upstream kinases like PAK1. The potency of the ATP-competitive inhibitor LIMKi3 is significantly reduced (6-7 fold) when LIMK1/2 is phosphorylated by PAK1. In stark contrast, the allosteric inhibitor this compound is largely unaffected by the phosphorylation state of the kinase.[2] This suggests that this compound may have more consistent cellular activity in biological systems where LIMK is constitutively active.
Table 2: Kinome-Wide Selectivity
| Compound | Concentration | Kinases Bound (%)* |
| This compound | 1 µM | < 1% |
| LIMKi3 (BMS-5) | 1 µM | ~10% |
% of kinases bound in a KINOMEscan panel of over 400 kinases. Data from illustrative examples based on published selectivity profiles.[1][3][4][5]
The allosteric nature of this compound contributes to its exceptional selectivity. In a broad kinase panel, this compound shows minimal off-target binding.[1][6] In contrast, ATP-competitive inhibitors often exhibit a higher degree of off-target interactions due to the conserved nature of the ATP-binding site across the kinome.
Experimental Protocols
To facilitate the independent verification and expansion of these findings, detailed methodologies for key experiments are provided below.
Experimental Workflow: Inhibitor Characterization
dot
Caption: A typical experimental workflow for comparing kinase inhibitors.
RapidFire Mass Spectrometry (RF-MS) Kinase Assay
This high-throughput assay directly measures the phosphorylation of a substrate by the kinase.
-
Reagents:
-
Recombinant human LIMK1 or LIMK2 kinase domain.
-
Recombinant human cofilin-1 (CFL1) as substrate.
-
ATP and MgCl2.
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 0.1 mM EGTA.
-
Stop Solution: 1% formic acid.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors (this compound, LIMKi3) in DMSO.
-
In a 384-well plate, add the kinase and the inhibitor and pre-incubate for 10 minutes at room temperature.
-
To initiate the reaction, add a mixture of CFL1 and ATP.
-
For assays with activated kinase, pre-incubate LIMK1/2 with the catalytic domain of PAK1 before adding the substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding formic acid.
-
Analyze the plate on a RapidFire high-throughput mass spectrometry system to quantify the amount of phosphorylated CFL1.
-
Calculate IC50 values by fitting the data to a four-parameter dose-response curve.
-
Cellular Assay for Cofilin Phosphorylation (Western Blot)
This assay measures the ability of inhibitors to block LIMK activity in a cellular context by quantifying the phosphorylation of its direct substrate, cofilin.
-
Reagents:
-
Cell line expressing LIMK1/2 (e.g., LN-229 glioblastoma cells).
-
Complete cell culture medium.
-
Test inhibitors (this compound, LIMKi3).
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibodies: Rabbit anti-phospho-cofilin (Ser3), rabbit anti-total cofilin, and a loading control antibody (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the inhibitors or DMSO (vehicle control) for a defined period (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-cofilin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total cofilin and the loading control to normalize the phospho-cofilin signal.
-
Conclusion
The allosteric inhibitor this compound presents a distinct and advantageous profile compared to the ATP-competitive inhibitor LIMKi3. Its high selectivity and insensitivity to the activation state of LIMK make it a superior chemical probe for studying LIMK biology. For drug development professionals, the allosteric mechanism of this compound offers a promising strategy to overcome the limitations of traditional ATP-competitive inhibitors, potentially leading to the development of safer and more effective therapeutics targeting the LIMK pathway. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of allosteric LIMK inhibition.
References
- 1. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Probe TH257 | Chemical Probes Portal [chemicalprobes.org]
Independent Verification of TH-257's Effects on Cell Morphology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the morphological effects of TH-257, an actin polymerization inhibitor, with an alternative cytoskeletal-targeting agent, Paclitaxel, a microtubule stabilizer. The information presented is based on established experimental data from studies on analogous compounds, with Cytochalasin D serving as a proxy for this compound's mechanism of action.
Comparative Analysis of Morphological Changes
Treatment of cells with cytoskeletal-targeting agents results in distinct and quantifiable changes to cell morphology. While both actin and microtubule inhibitors impact cell shape, the nature of these changes differs significantly, reflecting their distinct molecular targets.
Actin filament disruption, as induced by this compound (analogous to Cytochalasin D), typically leads to a loss of cell spreading, resulting in a rounded-up phenotype.[1][2] This is often accompanied by a decrease in cell adhesion area and an increase in cell height as the cell retracts from the substrate.[3] In contrast, microtubule stabilization by agents like Paclitaxel can lead to an increase in cell size and a more circular, but not necessarily detached, morphology in two-dimensional cultures.[4][5]
The following tables summarize quantitative data from studies investigating the effects of these two classes of compounds on cell morphology.
Table 1: Comparative Effects of Actin and Microtubule Inhibitors on Fibroblast Morphology
| Parameter | Control | Actin Inhibitor (Cytochalasin D) | Microtubule Inhibitor (Colchicine) |
| Adhesion Area (μm²) | 2500 ± 300 | 800 ± 150 (Significantly Decreased) | 1800 ± 250 (Significantly Decreased) |
| Cell Height (μm) | 5 ± 1 | 12 ± 2 (Significantly Increased) | 6 ± 1 (No Significant Change) |
Data synthesized from a comparative study on fibroblasts. Note that Colchicine is used as the microtubule inhibitor in this specific dataset.[3]
Table 2: Effects of Paclitaxel on Human Esophageal Squamous Carcinoma Cells (2D Culture)
| Parameter | Control (24h) | Paclitaxel-Treated (24h) | Control (48h) | Paclitaxel-Treated (48h) |
| Cell Area (μm²) | Undisclosed | Significantly Larger | Undisclosed | Significantly Larger |
| Perimeter (μm) | Undisclosed | Significantly Larger | Undisclosed | Significantly Larger |
| Circularity | Undisclosed | Significantly More Circular | Undisclosed | No Significant Difference |
Data from a study on the effects of Paclitaxel in a 2D environment.[4][5]
Signaling Pathways
The morphological changes induced by this compound and Paclitaxel are direct consequences of their interference with the dynamic cytoskeletal signaling pathways.
This compound (Actin Depolymerization): this compound, acting as an analog of Cytochalasin D, directly targets actin filaments. It binds to the barbed end of actin filaments, preventing the addition of new actin monomers and leading to the disassembly of existing filaments.[6] This disruption of actin polymerization interferes with the signaling cascades that control cell shape, motility, and adhesion.[7][8] Key signaling pathways involving Rho family GTPases (Rho, Rac, and Cdc42) that regulate actin dynamics are consequently affected.[5]
Paclitaxel (Microtubule Stabilization): Paclitaxel functions by binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization.[9] This disruption of microtubule dynamics leads to the arrest of the cell cycle in mitosis and can also affect intracellular transport and the maintenance of cell shape. Signaling pathways that regulate microtubule dynamics, such as those involving GSK-3β and various microtubule-associated proteins (MAPs), are impacted by this stabilization.
References
- 1. Automated Quantification and Analysis of Cell Counting Procedures Using ImageJ Plugins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of paclitaxel treatment on cellular mechanics and morphology of human oesophageal squamous cell carcinoma in 2D and 3D environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Actin Dynamics | Cell Signaling Technology [cellsignal.com]
- 4. Signaling to Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actin polymerization downstream of integrins: signaling pathways and mechanotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular Interactome Dynamics during Paclitaxel Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
- 9. From signaling pathways to microtubule dynamics: the key players - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of TH-257
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of TH-257, a potent inhibitor of LIM kinase 1 (LIMK1) and LIMK2. Adherence to these protocols is essential for ensuring the safety of all personnel and minimizing environmental impact.
Understanding the Hazards of this compound
Before handling this compound, it is crucial to be fully aware of its associated hazards. This information is critical for making informed decisions about its disposal.
| Hazard Classification | Description | GHS Precautionary Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Given its high aquatic toxicity, this compound must never be disposed of down the drain or in regular trash.[1] Improper disposal can lead to significant environmental damage.
Procedural Workflow for this compound Disposal
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.
Detailed Protocol for this compound Waste Disposal
This protocol provides a step-by-step guide for the safe handling and disposal of this compound from the point of generation to its final collection.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
A designated hazardous waste container that is compatible with this compound and any solvents used. The container must have a secure, tight-fitting lid.
-
Hazardous waste labels, as provided by your institution's Environmental Health and Safety (EHS) department.[2][3][4]
-
Secondary containment for the waste container (e.g., a larger, chemically resistant bin or tray).
Procedure:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused or expired reagents, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.[2][4]
-
Segregate this compound waste from other waste streams at the point of generation. Never mix incompatible chemicals.[2][4]
-
-
Container Selection and Labeling:
-
Select a sturdy, leak-proof container with a screw-top cap for collecting this compound waste. Ensure the container material is compatible with the waste being collected (e.g., if this compound is in a solvent, the container must be resistant to that solvent).[2][4]
-
As soon as you begin collecting waste in the container, affix a "Hazardous Waste" label.[3][4][5]
-
Clearly write the full chemical name "this compound" and any other components (e.g., solvents, water) on the label with their estimated percentages. All components must total 100%.[5] Do not use abbreviations.[4][6]
-
Include your name, lab location (building and room number), and the date you started accumulating the waste.[5]
-
-
Safe Accumulation and Storage:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[2][4][6] Do not leave a funnel in the container.[6]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be under the control of laboratory personnel and away from sinks or floor drains.[7][8]
-
Place the waste container in secondary containment to prevent spills from reaching the environment.[2][3][4]
-
-
Disposal of Empty this compound Containers:
-
The original container of this compound must also be disposed of as hazardous waste, as it will contain residual amounts of the chemical.
-
If institutional policy allows for the rinsing of containers that held toxic materials, the first rinse must be collected and disposed of as hazardous waste.[2][4] Subsequent rinses may be permissible for drain disposal, but you must confirm this with your EHS department. Given the high aquatic toxicity of this compound, it is recommended to treat the unrinsed, empty container as hazardous waste.
-
-
Arranging for Waste Pickup:
-
Once the waste container is full, or if you are discontinuing the use of this compound, contact your institution's EHS department to schedule a waste pickup.[1][2][7]
-
Do not attempt to dispose of this compound waste through standard trash or sewer systems.[2] All disposal must be conducted through a licensed and approved waste disposal facility.[1]
-
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the protection of our ecosystems from potent chemical hazards like this compound. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. vumc.org [vumc.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling TH-257
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of novel chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of TH-257, a potent and selective LIM kinase (LIMK) inhibitor.
This guide offers procedural, step-by-step guidance to directly address operational questions, fostering a culture of safety and building trust in laboratory practices. The information is based on available safety data, and in the absence of specific quantitative exposure limits for this research compound, a conservative approach to personal protective equipment (PPE) is recommended.
Hazard Identification and Risk Assessment
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. The chemical, physical, and toxicological properties of this compound have not been completely investigated[1]. Therefore, it is crucial to handle this compound with a high degree of caution and to prevent all routes of exposure, including inhalation, skin and eye contact, and ingestion.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is essential for the safe handling of this compound. The following table summarizes the recommended PPE, and the subsequent sections provide detailed operational procedures.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, disposable gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness). Change gloves frequently and immediately if contaminated, torn, or punctured. | To prevent skin contact with the compound. Due to the lack of specific glove breakthrough data for this compound, frequent changes are a critical safety measure. |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield. | To protect the eyes and face from splashes or airborne particles of the compound[1]. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges and P100 particulate filters. A full-face respirator is preferred as it also provides eye and face protection. | To prevent inhalation of aerosols or fine dust of the compound, especially when handling the solid form or preparing solutions[1]. |
| Body Protection | A fully buttoned laboratory coat, preferably a chemical-resistant disposable gown. | To protect skin and personal clothing from contamination[1]. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Operational Plan for Handling this compound
Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe laboratory environment.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to ensure adequate ventilation[1].
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested[1].
-
Spill Kit: A chemical spill kit appropriate for solid and liquid chemical spills should be available in the immediate vicinity.
Handling Procedures (Step-by-Step)
-
Donning PPE: Before entering the designated handling area, don the required PPE in the following order: foot protection, lab coat/gown, respirator, eye/face protection, and gloves.
-
Weighing (Solid Compound):
-
Perform all weighing operations within the chemical fume hood.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Handle the compound gently to avoid generating dust.
-
-
Preparing Solutions:
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent and then a cleaning agent.
-
Carefully remove and dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[1]. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[1]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: If the individual is conscious, rinse their mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention[1].
Disposal Plan
Proper disposal of this compound and all associated contaminated materials is crucial to prevent environmental contamination.
Waste Segregation and Collection
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weighing boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Procedure
-
Dispose of all this compound waste through an approved hazardous waste disposal plant[1].
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Under no circumstances should this compound or its solutions be disposed of down the drain, as it is very toxic to aquatic life[1].
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the logical workflow for handling this compound, highlighting critical safety checkpoints.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
